SLMP53-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H22N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one |
InChI |
InChI=1S/C26H22N2O2/c1-27-16-18(21-11-6-8-14-24(21)27)15-20-17-30-26(19-9-3-2-4-10-19)23-13-7-5-12-22(23)25(29)28(20)26/h2-14,16,20H,15,17H2,1H3/t20-,26+/m0/s1 |
InChI Key |
PEHYINMYYPHEER-RXFWQSSRSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H]3CO[C@]4(N3C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC3COC4(N3C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
SLMP53-2: A Technical Guide to its Mechanism of Action on Mutant p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell growth and division. Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to the expression of a dysfunctional mutant p53 protein that has lost its tumor-suppressive functions and may even gain new oncogenic properties.[1] SLMP53-2 has emerged as a promising small molecule capable of reactivating certain p53 mutants, restoring their wild-type functions and inducing anti-tumor effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on the mutant p53 protein, downstream signaling pathways, and cellular outcomes. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular processes to support further research and drug development efforts in the field of p53-targeted cancer therapy.
Core Mechanism of Action: Reactivation of Mutant p53
This compound is a tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of specific mutant p53 proteins, most notably the Y220C mutant.[1][2][3][4][5] The primary mechanism of this compound involves the restoration of a wild-type-like conformation to the mutant p53 protein, thereby reinstating its DNA-binding ability and transcriptional activity.[1][2][3][4]
A key aspect of this compound's mechanism is its ability to enhance the interaction between the mutant p53 protein and Heat Shock Protein 70 (Hsp70).[1][2][3][4] Hsp70 is a molecular chaperone that can associate with and stabilize mutant p53, facilitating its refolding into a more native, wild-type-like conformation.[2] By promoting this interaction, this compound effectively rescues the function of the mutated p53.
The restoration of wild-type p53 function by this compound leads to several downstream anti-tumor effects, including:
-
Induction of Cell Cycle Arrest: Reactivated p53 upregulates the expression of cell cycle inhibitors, leading to a halt in cell proliferation.[1][2][3]
-
Triggering of Apoptosis: The restored p53 activity initiates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2][3]
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, which can contribute to apoptosis.[2][3]
These effects have been observed in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1][2][4] Furthermore, this compound has demonstrated anti-tumor activity in preclinical xenograft mouse models with a favorable safety profile.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from published studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | p53 Status | IC50 (µM) | Assay | Reference |
| HuH-7 (HCC) | Mutant (Y220C) | ~14 | SRB Assay | [2] |
| HCC1419 (HCC) | Mutant (Y220C) | Similar to HuH-7 | SRB Assay | [3] |
| HFF-1 (non-tumoral) | Wild-type | >50 | SRB Assay | [3] |
| HCT116 (Colon) | Wild-type | 8.4 ± 1.1 | SRB Assay | [2] |
| HCT116 p53-/- (Colon) | Null | 17.7 ± 2.3 | SRB Assay | [2] |
| NCI-H1299 (Lung) + mutp53-R175H | Mutant (R175H) | Marked reduction vs empty vector | SRB Assay | [6] |
| NCI-H1299 (Lung) + mutp53-Y220C | Mutant (Y220C) | Marked reduction vs empty vector | SRB Assay | [6] |
| NCI-H1299 (Lung) + mutp53-G245S | Mutant (G245S) | Marked reduction vs empty vector | SRB Assay | [6] |
Table 2: Effect of this compound on p53 Target Gene and Protein Expression in HuH-7 Cells (mutp53-Y220C)
| Target | Effect on Protein Level (14 µM this compound) | Effect on mRNA Level (14-28 µM this compound) | Function | Reference |
| MDM2 | Increased | Increased | p53 negative regulator | [2][3] |
| p21 | Increased | Increased | Cell cycle arrest | [2][3] |
| GADD45 | Increased | Increased | Cell cycle arrest, DNA repair | [2][3] |
| BAX | Increased | Increased | Apoptosis | [2][3] |
| KILLER/DR5 | Increased | Increased | Apoptosis | [2][3] |
| Survivin | Decreased | Not specified | Inhibition of apoptosis | [2][3] |
| VEGF | Decreased | Not specified | Angiogenesis | [2][3] |
| CHOP | Not specified | Increased | ER stress-mediated apoptosis | [2] |
| DDIT4 | Not specified | Increased | ER stress response | [2] |
| miR-34a | Not specified | Upregulated | Tumor suppressor microRNA | [2] |
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action on mutant p53.
Experimental Workflow: Sulforhodamine B (SRB) Cytotoxicity Assay
Caption: Workflow for assessing cell viability with SRB assay.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for protein expression analysis by Western blot.
Detailed Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell line of interest (e.g., HuH-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid in dH2O
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.5%. Replace the medium in the wells with 100 µL of the this compound dilutions or control medium (with vehicle).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully discard the supernatant and wash the plates five times with 1% acetic acid. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using appropriate software.
Western Blot Analysis of p53 Target Proteins
This protocol outlines the procedure for detecting changes in the expression of p53 target proteins following this compound treatment.
Materials:
-
This compound treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-BAX, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a membrane at 100V for 1-2 hours.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Quantitative Real-Time PCR (RT-qPCR) for p53 Target Gene Expression
This protocol is for quantifying changes in the mRNA levels of p53 target genes.
Materials:
-
This compound treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., CDKN1A (p21), MDM2, BAX) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Real-Time PCR: Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control samples.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis using Annexin V and propidium iodide (PI) staining.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Conclusion
This compound represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to reactivate mutant p53 through a mechanism involving Hsp70 provides a clear rationale for its anti-tumor effects. The data summarized and the protocols detailed in this guide offer a comprehensive resource for researchers and drug developers working to further characterize and translate the therapeutic potential of this compound and similar mutant p53 reactivating compounds. Continued investigation into the broader applicability of this compound to other p53 mutations and cancer types, as well as its in vivo efficacy and safety, will be crucial for its clinical development.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ossila.com [ossila.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
The SLMP53-2 and Hsp70 Interplay: A Technical Guide to Mutant p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between the small molecule SLMP53-2, Heat shock protein 70 (Hsp70), and mutant p53, a critical nexus in the development of novel cancer therapeutics. The reactivation of mutant p53 represents a promising strategy to restore its tumor suppressor functions, and this compound has emerged as a key compound in this endeavor. This document details the quantitative data supporting its efficacy, the experimental protocols to investigate its mechanism, and the signaling pathways governing its activity.
Core Concept: Restoring p53 Function
Over half of all human cancers harbor mutations in the TP53 gene, leading to a non-functional or oncogenic p53 protein.[1][2] The small molecule this compound has been identified as a reactivator of mutant p53, specifically targeting the Y220C mutation, one of the most common structural p53 mutations.[1][3] Its mechanism of action does not involve direct binding to mutant p53. Instead, this compound enhances the interaction between mutant p53 and the molecular chaperone Hsp70.[1][2] This fortified interaction facilitates the refolding of the mutant p53 protein into a wild-type-like conformation, thereby restoring its DNA-binding ability and transcriptional activity.[1][2][3] The reactivated p53 can then induce downstream pathways leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[3][4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Growth Inhibitory Activity of this compound
| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HuH-7 | mutp53-Y220C | Hepatocellular Carcinoma | Similar to HCC1419 | 48 | SRB |
| HCC1419 | mutp53-Y220C | Breast Carcinoma | Similar to HuH-7 | 48 | SRB |
| HFF-1 | Wild-type p53 | Non-tumoral fibroblast | 50 | 48 | SRB |
| HCT116 p53+/+ | Wild-type p53 | Colon Carcinoma | 8.4 ± 1.1 | Not Specified | Not Specified |
| HCT116 p53-/- | p53-null | Colon Carcinoma | 17.7 ± 2.3 | Not Specified | Not Specified |
Data sourced from Gomes S, et al. Cancers (Basel). 2019 and MedchemExpress product information.[2][3][4]
Table 2: Cellular Effects of this compound on HuH-7 Cells (mutp53-Y220C)
| Parameter | This compound Concentration (µM) | Treatment Duration (h) | Observed Effect |
| Cell Cycle | 14-28 | 48-72 | Induction of G0/G1-phase arrest |
| Apoptosis | 14-28 | 48-72 | Induction of apoptosis |
| Colony Formation | 0.9-14 | 14 days | Concentration-dependent growth inhibition |
| ER Stress | 28 | 24 | Increased levels of XBP1 nuclear protein, spliced XBP1 (sXBP1) mRNA, and phosphorylated eIF2α |
Data sourced from MedchemExpress product information.[3][4]
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Outcome |
| Nude mice | HuH-7 xenografts | 50 mg/kg (five administrations) | Intraperitoneal (i.p.) | Reduced tumor volume and weight with no apparent toxicity |
Data sourced from MedchemExpress product information.[3][4]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows.
Caption: this compound enhances the Hsp70-mutant p53 interaction, promoting p53 refolding and downstream tumor suppression.
Caption: Workflow for Co-IP to detect the enhanced p53-Hsp70 interaction induced by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Cell Viability Assay (MTT/SRB Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT; 10 mM Tris base for SRB)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
SRB Assay:
-
Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for p53 and Hsp70
This protocol is designed to assess the in-cell interaction between p53 and Hsp70 following treatment with this compound.[2]
Materials:
-
Cell culture dishes (10 cm)
-
This compound and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-p53 antibody (e.g., DO-1)
-
Anti-Hsp70 antibody
-
Normal mouse/rabbit IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blot equipment and reagents
Procedure:
-
Cell Treatment and Lysis:
-
Grow HuH-7 cells in 10 cm dishes to 80-90% confluency.
-
Treat cells with this compound (e.g., 28 µM and 42 µM) or DMSO for 36 hours.[2]
-
Wash cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate as "input" control.
-
To the remaining lysate, add 2-5 µg of anti-p53 antibody or isotype control IgG.
-
Incubate overnight at 4°C on a rotator.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G beads to each sample and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using anti-p53 and anti-Hsp70 antibodies to detect the co-immunoprecipitated proteins.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound and DMSO
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 14-28 µM) or DMSO for the desired duration (e.g., 48 hours).[3][4]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation:
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
The body of evidence strongly supports the mechanism of this compound as a promising agent for the reactivation of mutant p53. By specifically enhancing the interaction between mutant p53 and Hsp70, this compound facilitates the restoration of wild-type p53 conformation and function, leading to significant anti-tumor effects in preclinical models.[1][2] The quantitative data on its efficacy, coupled with a clear understanding of its mechanism of action, provides a solid foundation for its continued development as a targeted cancer therapy. The experimental protocols detailed herein offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and other molecules targeting the p53-chaperone axis.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Emergence of SLMP53-2: A Novel Mutant p53 Reactivator with Therapeutic Potential
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Promising Anti-Cancer Agent
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, the tumor suppressor protein p53 has long been a focal point of research. Its mutation, occurring in over half of all human cancers, typically leads to a loss of its protective functions and contributes to tumor progression. A significant breakthrough in this area is the discovery and development of SLMP53-2, a small molecule capable of reactivating certain mutant forms of p53, thereby restoring their tumor-suppressive activities. This technical guide provides an in-depth overview of this compound, from its synthesis to its preclinical efficacy, for researchers, scientists, and professionals in drug development.
Discovery and Rationale
This compound was identified from a library of tryptophanol-derived oxazoloisoindolinones as a potent reactivator of mutant p53.[1][2] The rationale behind its development was to find compounds that could restore the wild-type conformation and DNA-binding ability of mutated p53, a strategy with significant therapeutic potential.[1][3] Specifically, this compound has shown remarkable activity against the p53-Y220C mutant, a common structural mutation found in various cancers.[1][4]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available precursors. The following is a general protocol based on published literature.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is outlined below, based on reported methodologies.[1]
Step 1: Synthesis of Compound 1
-
(S)-tryptophanol (1.0 equivalent) and 2-benzoyl-benzoic acid (1.1 equivalents) are dissolved in toluene.
-
The mixture is refluxed until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, Compound 1, can be purified using techniques such as flash chromatography.
Step 2: Synthesis of this compound
-
Compound 1 (1.0 equivalent) is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0 °C under an inert nitrogen atmosphere.
-
Sodium hydride (NaH, 2.2 equivalents) is added portion-wise to the solution, and the mixture is stirred for 30 minutes.
-
Methyl iodide (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched, and the final product, this compound, is isolated and purified using standard procedures.
Mechanism of Action: Restoring p53 Function
This compound exerts its anti-cancer effects by reactivating mutant p53.[4][5] The core of its mechanism lies in its ability to enhance the interaction between the mutant p53-Y220C protein and Heat Shock Protein 70 (Hsp70).[1][4] This interaction helps to refold the mutant p53 into a wild-type-like conformation, restoring its DNA-binding capabilities and subsequent transcriptional activity.[1][4]
The re-establishment of p53's transcriptional activity leads to several downstream cellular events that collectively inhibit tumor growth:
-
Cell Cycle Arrest: this compound induces G0/G1-phase cell cycle arrest in cancer cells.[4][5]
-
Apoptosis: The compound triggers programmed cell death in tumor cells.[1][4]
-
Endoplasmic Reticulum (ER) Stress: this compound can also induce ER stress, contributing to its cytotoxic effects.[1][4]
This cascade of events is initiated by the upregulation of p53 target genes, including MDM2, p21, GADD45, BAX, and KILLER, and the downregulation of anti-apoptotic proteins like survivin and the pro-angiogenic factor VEGF.[4]
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent and selective anti-cancer activity of this compound.
In Vitro Activity
This compound has shown significant growth inhibitory effects against various cancer cell lines harboring the p53-Y220C mutation.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| HuH-7 | Hepatocellular Carcinoma | Y220C | ~14-15 | [4] |
| HCC1419 | Breast Cancer | Y220C | ~15 | [4] |
| HFF-1 | Non-tumoral Fibroblast | Wild-Type | 50 | [4] |
| HCT116 | Colon Cancer | Wild-Type | 8.4 ± 1.1 | [1] |
| HCT116 p53-/- | Colon Cancer | Null | 17.7 ± 2.3 | [1] |
Table 1: In Vitro Growth Inhibitory Activity of this compound
The data clearly indicates that this compound is more potent in cancer cells with mutant p53 and shows significantly lower activity against non-tumoral cells, suggesting a favorable therapeutic window.[4]
Experimental Protocol: Sulforhodamine B (SRB) Assay
The growth inhibitory effects of this compound were quantified using the SRB assay.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound (e.g., 3.12-50 µM) for a specified period (e.g., 48 hours).
-
After treatment, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a microplate reader to determine cell viability.
In Vivo Antitumor Activity
In a xenograft mouse model using HuH-7 cells, this compound demonstrated significant antitumor activity.
| Treatment | Dosage | Administration | Tumor Volume Reduction | Tumor Weight Reduction | Citation |
| This compound | 50 mg/kg | Intraperitoneal (5 administrations) | Significant | Significant | [4] |
Table 2: In Vivo Antitumor Activity of this compound in a HuH-7 Xenograft Model
Importantly, the in vivo studies showed that this compound was well-tolerated, with no apparent toxic side effects observed in the treated mice.[4] There were no significant changes in body weight or the weight of major organs such as the spleen, liver, heart, and kidneys.[4]
Synergistic Potential and Future Directions
This compound has also shown the ability to sensitize cancer cells to existing therapies. For instance, a low dose of this compound (1.5 µM) was found to sensitize HuH-7 cells to sorafenib, a standard treatment for advanced hepatocellular carcinoma.[1][4] This synergistic effect opens up possibilities for combination therapies that could enhance treatment efficacy and potentially overcome drug resistance.
Furthermore, this compound has demonstrated protective effects against UVB-induced skin damage, suggesting a potential role in cancer chemoprevention.[6] Topical application of this compound in mice prior to UVB exposure reduced cell death and DNA damage without signs of skin toxicity.[6]
Conclusion
This compound represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to reactivate mutant p53 through a novel mechanism involving Hsp70, coupled with its potent in vitro and in vivo anti-cancer activity and favorable safety profile, makes it a highly promising candidate for further clinical development. The potential for combination therapies and its application in chemoprevention further underscore the therapeutic promise of this innovative small molecule. Continued research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the fight against cancer.
References
- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. scilit.com [scilit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. aspic.pt [aspic.pt]
Investigating the Role of SLMP53-2 in Apoptosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, inducing cell cycle arrest, senescence, or apoptosis.[1] Mutations in the TP53 gene are prevalent in over half of all human cancers, often resulting in the loss of its tumor-suppressive functions.[2][3] The reactivation of mutant p53 (mutp53) represents a promising therapeutic strategy for cancer treatment. This technical guide focuses on SLMP53-2, a novel tryptophanol-derived oxazoloisoindolinone, that acts as a potent reactivator of mutp53.[2][3][4] We will delve into the molecular mechanisms by which this compound restores wild-type-like function to mutp53, leading to the induction of apoptosis in cancer cells. This document will provide a comprehensive overview of its effects on apoptotic pathways, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.
Introduction to this compound
This compound is a synthetic small molecule identified for its ability to reactivate various structural mutants of p53.[2][5][6] It has demonstrated significant anti-tumor activity in preclinical models, particularly in hepatocellular carcinoma.[2][5][6] The primary mechanism of action of this compound involves the restoration of the wild-type conformation and DNA-binding ability of mutp53.[2][3][4] This is achieved by enhancing the interaction between mutp53 and Heat shock protein 70 (Hsp70).[2][3][4] The reactivated p53 can then transactivate its target genes, leading to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress.[2][3][4]
Mechanism of Action of this compound in Apoptosis Induction
This compound's pro-apoptotic activity is intrinsically linked to its ability to restore the transcriptional functions of mutp53. Once reactivated, p53 can initiate apoptosis through both the intrinsic and extrinsic pathways.
Transcriptional Regulation of Apoptotic Genes:
Reactivated p53, under the influence of this compound, upregulates the expression of several pro-apoptotic genes. In mutp53-Y220C-expressing hepatocellular carcinoma cells, treatment with this compound leads to increased protein levels of:
-
BAX (Bcl-2-associated X protein): A key member of the Bcl-2 family that promotes apoptosis by permeabilizing the mitochondrial outer membrane.[2]
-
KILLER/DR5 (Death Receptor 5): A cell surface receptor that, upon ligand binding, initiates the extrinsic apoptosis pathway.[2]
-
GADD45 (Growth Arrest and DNA Damage-inducible protein): Involved in DNA repair and apoptosis.[2]
-
MDM2: While also a target of p53, its induction is part of a negative feedback loop.[2]
-
p21: A cyclin-dependent kinase inhibitor that primarily mediates p53-dependent cell cycle arrest.[2]
Concurrently, this compound treatment results in the downregulation of the anti-apoptotic protein survivin .[2]
Induction of ER Stress:
This compound also triggers ER stress-related cell death.[2] This is evidenced by the induction of several ER stress markers, including the p53-target gene CHOP (CCAAT/enhancer-binding protein homologous protein).[2]
The signaling pathway for this compound's mechanism of action is depicted below:
Quantitative Data on this compound's Effects
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines.
Table 1: Growth Inhibitory Activity of this compound
| Cell Line | p53 Status | IC50 (µM) |
| HuH-7 | mutp53-Y220C | ~14 |
| HCC1419 | mutp53-Y220C | Similar to HuH-7 |
| HFF-1 (non-tumoral) | Wild-type p53 | Significantly higher than tumor cells |
Data sourced from studies on human hepatocellular carcinoma and non-tumoral cell lines.[3]
Table 2: Effect of this compound on Cell Cycle and Apoptosis in HuH-7 Cells
| Treatment | G0/G1 Phase (%) | Apoptosis (%) |
| DMSO (Control) | Baseline | Baseline |
| This compound (14 µM, 48h for cell cycle) | Increased | Not specified in initial screen |
| This compound (14 µM, 72h for apoptosis) | Not applicable | Significantly increased vs. DMSO |
Data indicates that this compound induces G0/G1-phase cell cycle arrest and apoptosis in a time-dependent manner.[3][7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of this compound in apoptosis.
Cell Viability and Growth Inhibition Assay (Sulforhodamine B Assay)
This assay is used to determine the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound for 48 hours.
-
Fixation: Fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 values from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
This method is used to assess the effect of this compound on cell cycle progression.
-
Cell Culture and Treatment: Culture cells and treat with this compound for 48 hours.
-
Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C.
-
Staining: Resuspend the cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic cells.
-
Cell Culture and Treatment: Culture cells and treat with this compound for 72 hours.
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blotting
This technique is used to measure the protein levels of p53 and its downstream targets.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, BAX, survivin, GAPDH) followed by HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Reverse Transcription Quantitative PCR (RT-qPCR)
This method is used to measure the mRNA levels of p53 target genes.
-
RNA Extraction: Extract total RNA from treated cells.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
The workflow for these experimental protocols is illustrated below:
References
- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to SLMP53-2: A Novel Mutant p53 Reactivator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLMP53-2 is a novel small molecule identified as a promising anticancer agent that functions by reactivating mutant forms of the tumor suppressor protein p53. As a tryptophanol-derived oxazoloisoindolinone, this compound has demonstrated significant potential in preclinical studies, particularly in hepatocellular carcinoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathway and experimental workflows are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound belonging to the class of tryptophanol-derived oxazoloisoindolinones. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (S)-1-(1H-indol-3-ylmethyl)-9b-phenyl-2,3,5,9b-tetrahydro-oxazolo[2,3-a]isoindol-5-one |
| Molecular Formula | C26H22N2O2 |
| Molecular Weight | 394.47 g/mol |
| CAS Number | 1826116-38-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
Mechanism of Action: Reactivation of Mutant p53
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair.[2] In over half of human cancers, the TP53 gene is mutated, leading to a non-functional or oncogenic protein.[2] this compound exerts its anticancer effects by specifically targeting and reactivating certain mutant p53 proteins, particularly those with structural mutations like Y220C.[1][3]
The primary mechanism of action of this compound involves its interaction with the heat shock protein 70 (Hsp70).[1][3] this compound enhances the interaction between mutant p53 and Hsp70, which acts as a molecular chaperone to refold the mutant p53 into a wild-type-like conformation.[1][3] This restored conformation allows the reactivated p53 to bind to its target DNA sequences and re-establish its transcriptional activity.[1][3] Consequently, the downstream p53 signaling pathway is activated, leading to the expression of genes involved in tumor suppression.
References
The Impact of SLMP53-2 on Cell Cycle Progression in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLMP53-2 has emerged as a significant small molecule in cancer research, primarily functioning as a reactivator of mutant p53 (mutp53). A substantial portion of human cancers are characterized by mutations in the TP53 gene, which abrogates its tumor-suppressive functions, including the critical role of orchestrating cell cycle arrest and apoptosis. This compound offers a promising therapeutic strategy by restoring the wild-type (WT) conformation and function to certain p53 mutants. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its impact on cell cycle progression in tumor cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Core Mechanism of Action
This compound is a tryptophanol-derived oxazoloisoindolinone that has been identified as a potent reactivator of the mutp53-Y220C, a common structural p53 mutant.[1][2] Its primary mechanism involves enhancing the interaction between the mutant p53 protein and Heat Shock Protein 70 (Hsp70).[1][2] This interaction facilitates the refolding of the mutant p53 into a WT-like conformation, thereby restoring its DNA-binding ability and transcriptional activity.[1][2] The reactivated p53 can then induce the expression of its downstream target genes, leading to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in tumor cells.[1][3][4]
Signaling Pathway of this compound Action
Caption: this compound mediated reactivation of mutant p53 and downstream signaling.
Quantitative Data on this compound's Effects
The anti-proliferative and cell cycle-modulating effects of this compound have been quantified in various tumor cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | p53 Status | IC50 Value (µM) | Treatment Duration | Reference |
| HuH-7 (Hepatocellular Carcinoma) | mutp53-Y220C | ~10-15 | 48 h | [1][3] |
| HCC1419 (Breast Cancer) | mutp53-Y220C | ~10-15 | 48 h | [1][3] |
| HFF-1 (Non-tumoral Fibroblast) | WT p53 | 50 | 48 h | [1][3] |
| HCT116 (Colon Cancer) | WT p53 | 8.4 ± 1.1 | Not Specified | [3] |
| HCT116 p53-/- (Colon Cancer) | p53-null | 17.7 ± 2.3 | Not Specified | [3] |
Table 2: Effect of this compound on Cell Cycle Progression in HuH-7 Cells
| Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| DMSO (Control) | 49.3 ± 1.5 | 35.2 ± 0.9 | 15.5 ± 0.6 | [3] |
| This compound (14 µM) | 60.1 ± 1.2 | 27.5 ± 0.8 | 12.4 ± 0.5 | [3] |
| This compound (28 µM) | 65.4 ± 1.8 | 23.1 ± 1.1 | 11.5 ± 0.7 | [3] |
| *p < 0.05 vs. DMSO |
Table 3: Modulation of p53 Target Gene Expression by this compound in HuH-7 Cells
| Protein | Treatment | Duration | Effect | Reference |
| MDM2 | 14 µM this compound | 48 h | Upregulation | [1][3] |
| p21 | 14 µM this compound | 16 h | Upregulation | [1][3] |
| GADD45 | 14 µM this compound | 48 h | Upregulation | [1][3] |
| BAX | 14 µM this compound | 48 h | Upregulation | [1][3] |
| KILLER | 14 µM this compound | 48 h | Upregulation | [1][3] |
| Survivin | 14 µM this compound | 24 h | Downregulation | [1][3] |
| VEGF | 14 µM this compound | 24 h | Downregulation | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
SLMP53-2: A Novel Small Molecule Reactivator of Mutant p53 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its inactivation by mutation is a hallmark of over half of all human cancers. The reactivation of mutant p53 (mutp53) represents a promising therapeutic strategy. This document provides a comprehensive technical overview of SLMP53-2, a novel tryptophanol-derived oxazoloisoindolinone that has demonstrated significant potential as a mutp53 reactivator. This compound restores wild-type-like conformation and function to the p53-Y220C mutant by enhancing its interaction with Heat Shock Protein 70 (Hsp70). This reactivation leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells, ultimately resulting in potent antitumor activity both in vitro and in vivo. This guide details the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this compound.
Core Mechanism of Action
This compound functions as a chaperone-mediated reactivator of specific p53 mutants. Its primary mechanism involves the restoration of the wild-type conformation to the p53-Y220C mutant, a common mutation in human cancers.[1][2][3] Unlike some reactivators that directly bind to the mutant protein, this compound enhances the interaction between mutp53-Y220C and Hsp70.[3][4] This enhanced association with Hsp70 is crucial for refolding the mutant p53 into a wild-type-like structure, thereby restoring its DNA-binding ability and transcriptional activity.[1][3] Re-establishment of this function allows p53 to upregulate its target genes involved in critical tumor-suppressive pathways.
Signaling Pathway of this compound-mediated p53 Reactivation
The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells harboring the p53-Y220C mutation.
Caption: this compound enhances the Hsp70-mutp53 interaction, leading to p53 refolding and transcriptional activation of target genes, resulting in antitumor effects.
Quantitative Preclinical Data
This compound has demonstrated significant efficacy in preclinical models of hepatocellular carcinoma (HCC) and has also been investigated for its chemopreventive potential in skin cancer.
In Vitro Efficacy: Growth Inhibition
The growth-inhibitory effects of this compound were evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Reference |
| HuH-7 | Mutant (Y220C) | Hepatocellular Carcinoma | Similar to HCC1419 | [1][3] |
| HCC1419 | Mutant (Y220C) | Hepatocellular Carcinoma | Similar to HuH-7 | [3] |
| HFF-1 | Wild-Type | Non-tumoral Fibroblast | 50 µM | [1][3] |
| HCT116 | Wild-Type | Colon Carcinoma | 8.4 ± 1.1 µM | [3] |
| HCT116 p53-/- | Null | Colon Carcinoma | 17.7 ± 2.3 µM | [3] |
In Vivo Efficacy: Xenograft Tumor Models
The antitumor activity of this compound was assessed in a nude mouse xenograft model using HuH-7 cells.
| Parameter | Value | Reference |
| Animal Model | Nude mice with HuH-7 xenografts | [1] |
| Dosage | 50 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | Five administrations | [1] |
| Outcome | Reduction in tumor volume and weight | [1] |
| Toxicity | No apparent toxic side effects | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the growth-inhibitory effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 3.12-50 µM) for 48 hours.[1][3]
-
Cell Fixation: Gently discard the medium and fix the cells with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect changes in protein levels of p53 and its downstream targets.
Protocol:
-
Cell Lysis: Treat cells with this compound (e.g., 14 µM) for the desired time (16-48 hours) and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, BAX, GADD45, MDM2, Survivin, VEGF, GAPDH) overnight at 4°C.[3]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells (e.g., HuH-7) with this compound (e.g., 14-28 µM) for 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells (e.g., HuH-7) with this compound (e.g., 14-28 µM) for 72 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating a novel p53 reactivator like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: SLMP53-2 Experimental Protocols for HuH-7 Cells
Audience: Researchers, scientists, and drug development professionals in the fields of oncology, cell biology, and pharmacology.
Abstract: This document provides detailed protocols for the use of SLMP53-2, a small molecule reactivator of mutant p53 (mutp53), in experiments with the HuH-7 human hepatocellular carcinoma cell line. This compound has been shown to restore wild-type-like function to the Y220C mutant p53 present in HuH-7 cells by enhancing its interaction with Heat Shock Protein 70 (Hsp70).[1][2][3] This reactivation re-establishes p53's transcriptional activity, leading to cell cycle arrest, apoptosis, and an endoplasmic reticulum (ER) stress response, thereby inhibiting tumor cell growth.[1][2][3] The following sections detail the necessary materials, step-by-step experimental procedures, and expected quantitative outcomes for researchers investigating the effects of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on HuH-7 cells as reported in preclinical studies.
Table 1: Growth Inhibition by this compound
| Cell Line | p53 Status | Assay Type | Treatment Duration | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|---|
| HuH-7 | mutp53-Y220C | SRB Assay | 48 hours | ~14 - 15 | [1] |
| HFF-1 (non-tumoral) | wtp53 | SRB Assay | 48 hours | >50 |[3] |
Table 2: Effects of this compound on HuH-7 Cell Cycle and Apoptosis
| Assay | This compound Conc. | Duration | Effect | Reference |
|---|---|---|---|---|
| Cell Cycle Analysis | 14 µM & 28 µM | 48 hours | Induces G0/G1 phase cell cycle arrest.[3][4] | [1][3][4] |
| Apoptosis Analysis | 14 µM & 28 µM | 72 hours | Significantly increases the apoptotic cell population.[3][4] |[1][3][4] |
Table 3: Regulation of p53 Target Gene Expression by this compound in HuH-7 Cells
| Gene Target | Analysis Method | This compound Conc. | Duration | Observed Regulation | Reference |
|---|---|---|---|---|---|
| p21 | Western Blot | 14 µM | 16 hours | Upregulation | [1][3] |
| MDM2 | Western Blot | 14 µM | 48 hours | Upregulation | [1][3] |
| GADD45 | Western Blot | 14 µM | 48 hours | Upregulation | [1][3] |
| BAX | Western Blot | 14 µM | 48 hours | Upregulation | [1][3] |
| KILLER | Western Blot | 14 µM | 48 hours | Upregulation | [1][3] |
| Survivin | Western Blot | 14 µM | 24 hours | Downregulation | [1][3] |
| VEGF | Western Blot | 14 µM | 24 hours | Downregulation | [1][3] |
| sXBP1 mRNA | RT-qPCR | 28 µM | 24 hours | Upregulation | [3][4] |
| p-eIF2α | Western Blot | 28 µM | 24 hours | Upregulation |[3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation in HuH-7 cells.
Caption: this compound enhances Hsp70's interaction with mutant p53, restoring its function.
Caption: Workflow: HuH-7 cell culture, this compound treatment, and downstream analysis.
Experimental Protocols
Protocol 1: HuH-7 Cell Culture and Maintenance
This protocol outlines standard procedures for maintaining a healthy culture of HuH-7 cells.
Materials:
-
HuH-7 cell line
-
Fetal Bovine Serum (FBS), heat-inactivated[5]
-
Penicillin-Streptomycin (P/S) solution (optional)
-
Trypsin-EDTA (0.25%)[5]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
T-75 culture flasks, 6-well plates, 96-well plates
Procedure:
-
Complete Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S.[8]
-
Culturing: Grow cells in T-75 flasks at 37°C and 5% CO₂. Renew the medium every 2-3 days.[5][8]
-
Subculturing: Passage cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cell monolayer once with DPBS. b. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[8] c. Neutralize the trypsin by adding 8-10 mL of complete medium. d. Transfer the cell suspension to a centrifuge tube and pellet the cells at 300 x g for 3 minutes.[7] e. Aspirate the supernatant and resuspend the cell pellet in fresh complete medium. f. Seed new flasks at a subcultivation ratio of 1:2 to 1:4.[8]
Protocol 2: Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Procedure:
-
Seeding: Seed 1.5 x 10⁵ HuH-7 cells per well in 6-well plates and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with this compound (e.g., 14 µM and 28 µM) or DMSO (vehicle control) for 48 hours.[1][4]
-
Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Fixation: Wash the cells with cold DPBS and fix them in 70% ice-cold ethanol (B145695) while vortexing gently. Store at -20°C overnight or until analysis.
-
Staining: Centrifuge the fixed cells, wash with DPBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.[1]
Protocol 3: Apoptosis Assay
This protocol quantifies the induction of apoptosis by this compound.
Procedure:
-
Seeding: Seed 1.5 x 10⁵ HuH-7 cells per well in 6-well plates and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with this compound (e.g., 14 µM and 28 µM) or DMSO for 72 hours.[1][4]
-
Harvesting: Collect all cells, including those in the supernatant (floating apoptotic cells) and adherent cells detached by trypsin.
-
Staining: Wash the cells with DPBS. Stain the cells using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Analysis: Analyze the samples promptly by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the protein levels of p53 targets.
Procedure:
-
Seeding and Treatment: Seed HuH-7 cells in 6-well plates. Once they reach ~70% confluency, treat with 14 µM this compound or DMSO for the desired duration (e.g., 16, 24, or 48 hours depending on the target protein).[1]
-
Lysis: Wash cells with ice-cold DPBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against target proteins (e.g., p21, BAX, survivin, GADD45, etc.) and a loading control (e.g., GAPDH) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The protocols and data presented herein provide a comprehensive guide for studying the effects of the mutant p53 reactivator, this compound, on HuH-7 hepatocellular carcinoma cells. This compound effectively inhibits cell growth by restoring the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis. These application notes serve as a valuable resource for researchers aiming to investigate p53-targeted cancer therapies.
References
- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. huh7.com [huh7.com]
- 6. Optimization of Canalicular ABC Transporter Function in HuH-7 Cells by Modification of Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HuH7 Cells [cytion.com]
- 8. elabscience.com [elabscience.com]
Application Notes and Protocols for SLMP53-2 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLMP53-2 is a novel small molecule that acts as a mutant p53 (mutp53) reactivator, showing significant promise as an anticancer therapeutic agent.[1][2][3] Over 50% of human cancers harbor mutations in the TP53 gene, which inactivates the tumor suppressor function of the p53 protein.[4] this compound restores the wild-type-like conformation and DNA-binding ability of certain p53 mutants, such as Y220C, by enhancing their interaction with Heat Shock Protein 70 (Hsp70).[1][2][5] This reactivation of mutp53 leads to the re-establishment of its transcriptional activity, inducing downstream pathways that result in cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[1][2][3][5]
Preclinical studies have demonstrated the potent antitumor activity of this compound in human cancer cell lines and in vivo xenograft mouse models, particularly in hepatocellular carcinoma (HCC).[1][3][5] Notably, this compound has exhibited a favorable toxicological profile in these models, making it a compelling candidate for further drug development.[1][3][5] These application notes provide detailed protocols for utilizing this compound in a xenograft mouse model to evaluate its in vivo efficacy.
Data Presentation
The following table summarizes the quantitative data from preclinical studies of this compound.
| Parameter | Cell Line | Value | Reference |
| In Vitro Efficacy | |||
| IC50 (48h) | HuH-7 (mutp53-Y220C) | ~14 µM | [1] |
| IC50 (48h) | HCC1419 (mutp53-Y220C) | Similar to HuH-7 | [1] |
| IC50 (48h) | HFF-1 (non-tumoral) | ~50 µM | [1] |
| In Vivo Efficacy (HCC Xenograft Model) | |||
| Cell Line for Xenograft | HuH-7 | - | [1] |
| Mouse Strain | Swiss nude mice | - | [1] |
| Dosage | 50 mg/kg | - | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | - | [1] |
| Treatment Schedule | Twice a week (total of five administrations) | - | [1] |
| Outcome | Reduction in tumor volume and weight | - | [2] |
| Toxicity | No apparent toxic side effects | - | [2] |
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound in reactivating mutant p53 and inducing downstream anti-tumor effects.
Caption: this compound reactivates mutant p53 through Hsp70, leading to anti-tumor effects.
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol describes the culture of HuH-7 cells and their preparation for subcutaneous injection into mice.
Materials:
-
HuH-7 human hepatocellular carcinoma cell line (expressing mutp53-Y220C)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Culture HuH-7 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
On the day of injection, wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension in a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a known volume of sterile, serum-free medium or PBS.
-
Count the cells using a hemocytometer or automated cell counter to determine the cell concentration.
-
Centrifuge the required number of cells again and resuspend the pellet in the appropriate volume of sterile PBS to achieve the desired final concentration for injection (e.g., 5 x 10^6 cells per 100 µL).
-
Keep the cell suspension on ice until injection to maintain cell viability.
Xenograft Mouse Model Establishment
This protocol outlines the procedure for establishing subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
6-8 week old female Swiss nude mice (or other appropriate immunodeficient strain)
-
HuH-7 cell suspension (prepared as described above)
-
1 mL sterile syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal holding facility and appropriate caging
Procedure:
-
Acclimatize the mice to the animal facility for at least one week before the experiment.
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Gently mix the HuH-7 cell suspension to ensure a uniform distribution of cells.
-
Draw 100 µL of the cell suspension (containing 5 x 10^6 cells) into a 1 mL syringe.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice daily for tumor appearance and overall health.
-
Tumors will typically become palpable within 7-14 days.
Preparation and Administration of this compound
This protocol details the preparation and intraperitoneal administration of this compound.
Materials:
-
This compound compound
-
Vehicle (e.g., DMSO and/or a suitable aqueous solution like saline with a solubilizing agent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL sterile syringes with 27-gauge needles
-
Analytical balance
Procedure:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound to achieve a final concentration for a 50 mg/kg dose based on the average body weight of the mice.
-
Dissolve the this compound in a small amount of DMSO and then dilute with the aqueous vehicle to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the animals (typically <5%).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
On the day of treatment, weigh each mouse and calculate the precise volume of the this compound solution to be injected.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
For the control group, administer an equivalent volume of the vehicle solution.
-
Follow the prescribed treatment schedule (e.g., twice a week for a total of five administrations).[1]
Tumor Growth Monitoring and Efficacy Evaluation
This protocol describes the methods for monitoring tumor growth and assessing the efficacy of this compound treatment.
Materials:
-
Digital calipers
-
Analytical balance
-
Data recording sheets
Procedure:
-
Once tumors are established and have reached a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor and record the body weight of each mouse at each measurement time point as an indicator of general health and toxicity.
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors and record their final weight.
-
The primary endpoint is typically tumor growth inhibition, which can be calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for a typical xenograft study using this compound.
Caption: Workflow for an in vivo xenograft study with this compound.
By following these detailed protocols, researchers can effectively evaluate the in vivo antitumor activity of this compound in a xenograft mouse model, contributing to the further development of this promising cancer therapeutic.
References
- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for SLMP53-2 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of SLMP53-2, a small molecule reactivator of mutant p53. The protocols and data presented are collated from preclinical studies and are intended to guide the design of future in vivo experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies involving the administration of this compound.
| Parameter | Details | Reference |
| Animal Model | Nude mice carrying HuH-7 (hepatocellular carcinoma) xenografts | [1][2] |
| Wistar rats (for toxicity profile) | [2] | |
| Swiss nude mice carrying HuH-7 xenografts | [2] | |
| Mice (for UVB-induced skin carcinogenesis study) | [3] | |
| This compound Dose | 50 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Topical application | [3] | |
| Dosing Schedule | Twice-weekly for a total of five administrations | [1][2] |
| Vehicle | DMSO and Corn oil | [1] |
| Key Outcomes | - Significant reduction in tumor volume and weight in HuH-7 xenografts.[1][2] - No apparent toxic side effects, with no significant changes in body weight or the weight of major organs.[1][2] - In topical application, reduced cell death, DNA damage, and inflammation in UVB-exposed mice skin.[3] |
Experimental Protocols
In Vivo Antitumor Activity in a Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
This protocol details the methodology used to assess the in vivo antitumor efficacy of this compound in a xenograft mouse model.
Objective: To evaluate the effect of this compound on tumor growth in nude mice bearing human hepatocellular carcinoma (HuH-7) xenografts.
Materials:
-
This compound
-
Vehicle: DMSO and Corn oil[1]
-
Female nude mice (e.g., Swiss nude mice)[2]
-
HuH-7 human hepatocellular carcinoma cells
-
Matrigel (or similar)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture HuH-7 cells in appropriate media until they reach the desired confluency.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For administration, dilute the stock solution with corn oil to achieve the final desired concentration of 50 mg/kg in a suitable injection volume.[1]
-
-
Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days) throughout the study.[2]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.[2]
-
Optionally, major organs (spleen, liver, heart, kidneys) can be harvested for toxicity assessment.[1]
-
-
Data Analysis:
-
Compare the tumor volumes and weights between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
Experimental Workflow for In Vivo Antitumor Study
Workflow for assessing the in vivo antitumor activity of this compound.
Signaling Pathway of this compound Action
This compound is a mutant p53 reactivator that restores the wild-type-like conformation and DNA-binding ability of mutant p53, particularly the Y220C mutant, by enhancing its interaction with Hsp70.[1][4][5] This leads to the re-establishment of p53's transcriptional activity, inducing downstream target genes that promote cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress.[1][5]
Proposed signaling pathway for this compound-mediated reactivation of mutant p53.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aspic.pt [aspic.pt]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma [mdpi.com]
Application of SLMP53-2 in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SLMP53-2 is a tryptophanol-derived oxazoloisoindolinone that has emerged as a promising small molecule for anticancer therapy, particularly in hepatocellular carcinoma (HCC).[1][2][3] A significant portion of human cancers, including HCC, harbor mutations in the TP53 gene, which inactivates the tumor suppressor functions of the p53 protein.[1][4] this compound acts as a reactivator of mutant p53 (mutp53), restoring its wild-type-like conformation and function.[1][2][5]
The primary mechanism of action of this compound in HCC cells expressing mutant p53, specifically the Y220C mutation, involves enhancing the interaction between mutp53 and Heat Shock Protein 70 (Hsp70).[1][2][5] This interaction facilitates the refolding of the mutant p53 protein into a wild-type-like conformation, thereby re-establishing its DNA-binding ability and transcriptional activity.[1][2][5] The restoration of p53 function leads to several downstream anti-tumor effects, including:
-
Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in HCC cells.[1][6]
-
Apoptosis: The compound promotes programmed cell death.[1][6]
-
Endoplasmic Reticulum (ER) Stress: this compound also triggers an ER stress response, contributing to its cytotoxic effects.[1]
Furthermore, preclinical studies have demonstrated that this compound exhibits a synergistic effect with sorafenib, a standard-of-care targeted therapy for advanced HCC.[1][2][5] In vivo studies using HCC xenograft mouse models have shown that this compound can reduce tumor volume and weight with a favorable toxicological profile.[1][2][4] These findings highlight the potential of this compound as a novel therapeutic agent for HCC, particularly for tumors carrying p53 mutations.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in HCC Cell Lines
| Cell Line | p53 Status | Assay | Treatment Duration | IC50 Value (µM) | Reference |
| HuH-7 | mutp53 (Y220C) | Sulforhodamine B (SRB) | 48 h | ~14 | [1] |
| HCC1419 | mutp53 (Y220C) | Sulforhodamine B (SRB) | 48 h | ~15 | [1] |
| HFF-1 (non-tumoral) | wtp53 | Sulforhodamine B (SRB) | 48 h | >50 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in HuH-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| DMSO (Control) | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 1.0 | [1] |
| This compound (14 µM) | 68.4 ± 1.8 | 20.3 ± 1.1 | 11.3 ± 0.8 | [1] |
| This compound (28 µM) | 75.1 ± 2.5 | 15.2 ± 0.9 | 9.7 ± 0.6 | [1] |
| * p < 0.05 vs. DMSO |
Table 3: Induction of Apoptosis by this compound in HuH-7 Cells
| Treatment | Total Apoptotic Cells (%) | Reference |
| DMSO (Control) | 4.5 ± 0.5 | [1] |
| This compound (14 µM) | 12.1 ± 1.2 | [1] |
| This compound (28 µM) | 20.8 ± 1.9 | [1] |
| * p < 0.05 vs. DMSO |
Table 4: In Vivo Antitumor Activity of this compound in HuH-7 Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Vehicle (Control) | - | - | [1] |
| This compound (50 mg/kg) | ~60 | ~55 | [1] |
| * p < 0.05 vs. Vehicle |
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action in HCC.
Caption: In vitro experimental workflow.
Experimental Protocols
Cell Viability Assessment (Sulforhodamine B Assay)
This protocol is for determining cell viability by staining total cellular protein with Sulforhodamine B (SRB).
Materials:
-
HuH-7 or other HCC cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by flow cytometry using propidium (B1200493) iodide (PI) to stain DNA.
Materials:
-
Treated and control HCC cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization. Centrifuge at 300 x g for 5 minutes and wash with PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle phases (G0/G1, S, G2/M) based on DNA content.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
Treated and control HCC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment (e.g., 72 hours). Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.
-
Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Western Blot Analysis
This protocol is for the detection of changes in protein expression of p53 targets.
Materials:
-
Treated and control HCC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-MDM2, anti-BAX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the mRNA levels of p53 target genes.
Materials:
-
Treated and control HCC cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (forward and reverse) for targets (e.g., p21, MDM2, BAX) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR on a real-time PCR system with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's antitumor activity in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HuH-7 cells
-
Matrigel
-
This compound formulation for injection (e.g., in corn oil)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 2 x 10⁶ HuH-7 cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle control according to the desired schedule (e.g., five times a week).
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Analysis: Compare the tumor volumes and weights between the treatment and control groups.
References
- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma [mdpi.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma PMID: 31405179 | MCE [medchemexpress.cn]
Application Notes and Protocols for SLMP53-2 in Skin Cancer Chemoprevention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin cancer remains a significant global health concern, with prolonged exposure to ultraviolet B (UVB) radiation being a primary etiological factor. The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage induced by UVB. However, mutations in the TP53 gene are common in skin cancers, compromising its protective functions. SLMP53-2 has emerged as a promising small molecule for skin cancer chemoprevention by reactivating mutant p53 (mutp53) and restoring its wild-type functions.[1]
These application notes provide a comprehensive overview of the use of this compound in in vitro and in vivo models of skin cancer chemoprevention. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's efficacy and mechanism of action.
Mechanism of Action
This compound is a tryptophanol-derived oxazoloisoindolinone that functions as a reactivator of mutant p53.[2] Its primary mechanism involves the restoration of wild-type-like conformation and DNA-binding ability to certain p53 mutants, such as Y220C, by enhancing their interaction with Hsp70.[2] In the context of UVB-induced skin damage, this compound has been shown to:
-
Reactivate Mutant p53: Restores the transcriptional activity of mutp53, leading to the expression of p53 target genes involved in cell cycle arrest and apoptosis.[1]
-
Protect Against UVB-Induced Damage: Pre-treatment with this compound increases keratinocyte survival by promoting G1-phase cell cycle arrest and reducing UVB-induced apoptosis through the inhibition of the c-Jun N-terminal kinase (JNK) pathway.[1]
-
Enhance DNA Repair: Upregulates the nucleotide excision repair (NER) pathway, leading to a reduction in UVB-induced DNA lesions such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs).[1]
-
Reduce Oxidative Stress: Protects cells from UVB-induced reactive oxygen species (ROS) and subsequent oxidative damage.[1]
-
Suppress Inflammation: Inhibits the nuclear translocation and DNA-binding ability of the pro-inflammatory transcription factor NF-κB.[1]
-
Promote Keratinocyte Differentiation: Encourages the expression of proteins involved in normal skin cell differentiation.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound in skin cancer chemoprevention.
Caption: this compound mechanism in UVB-induced skin damage.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| HuH-7 (mutp53-Y220C) | SRB Assay (48h) | IC50 | 3.12-50 µM | [2] |
| HCC1419 (mutp53-Y220C) | SRB Assay (48h) | IC50 | 3.12-50 µM | [2] |
| HFF-1 (non-tumoral) | SRB Assay (48h) | IC50 | 50 µM | [2] |
| HuH-7 | Colony Formation (14d) | 0.9-14 µM | Concentration-dependent growth inhibition | [2] |
| HuH-7 | Cell Cycle Analysis (48-72h) | 14-28 µM | G0/G1-phase arrest | [2] |
| HuH-7 | Apoptosis Assay (48-72h) | 14-28 µM | Induction of apoptosis | [2] |
| HaCaT (keratinocytes) | Cell Viability (UVB) | Not specified | Increased viability | [1] |
| HaCaT | Cell Cycle Analysis (UVB) | Not specified | G1-phase arrest | [1] |
| HaCaT | Apoptosis Assay (UVB) | Not specified | Reduced apoptosis | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Administration | Effect | Reference |
| Nude mice with HuH-7 xenografts | 50 mg/kg; i.p. (5 administrations) | Reduced tumor volume and weight | [2] |
| Mice (skin) | Topical application (prior to UVB) | Reduced cell death and DNA damage | [1] |
| Mice (skin) | Topical application (prior to UVB) | Decreased expression of inflammatory proteins | [1] |
| Mice (skin) | Topical application (prior to UVB) | Promoted cell differentiation | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the chemopreventive effects of this compound on skin cells.
Note: These protocols are synthesized from published abstracts and standardized laboratory methods. The full experimental details from the primary literature were not accessible. Therefore, optimization may be required.
Protocol 1: In Vitro UVB Irradiation of Keratinocytes
This protocol describes the general procedure for treating human keratinocytes (HaCaT cell line) with this compound followed by UVB irradiation.
Caption: Workflow for in vitro this compound and UVB treatment.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
UVB light source (e.g., with a peak emission at 312 nm)
-
UV radiometer
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Aspirate the culture medium and add fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The final concentration of DMSO should be consistent across all wells and typically below 0.5%.
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 2-4 hours).
-
UVB Irradiation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add a thin layer of PBS to cover the cells.
-
Expose the cells to UVB radiation at the desired dose (e.g., 30 mJ/cm²). The dose should be calibrated using a UV radiometer.
-
-
Post-Irradiation:
-
Remove the PBS and add fresh, pre-warmed culture medium.
-
Incubate the cells for the desired post-irradiation period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
-
Protocol 2: Assessment of DNA Damage - Comet Assay
The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks.
Materials:
-
Treated and control cells from Protocol 1
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend at an appropriate concentration.
-
Embedding in Agarose: Mix the cell suspension with molten low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Protocol 3: Quantification of Cyclobutane Pyrimidine Dimers (CPDs) by ELISA
This protocol quantifies the formation of CPDs, a major form of UVB-induced DNA damage.
Materials:
-
Treated and control cells from Protocol 1
-
Genomic DNA isolation kit
-
CPD ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Genomic DNA Isolation: Isolate genomic DNA from the treated and control cells according to the manufacturer's protocol of the DNA isolation kit.
-
DNA Quantification: Determine the concentration of the isolated DNA.
-
ELISA:
-
Perform the CPD ELISA according to the manufacturer's instructions. This typically involves:
-
Denaturing the DNA samples.
-
Coating a microplate with the DNA samples.
-
Incubating with a primary antibody specific for CPDs.
-
Incubating with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis: Measure the absorbance using a microplate reader and quantify the amount of CPDs by comparing the sample readings to a standard curve.
Protocol 4: In Vivo Skin Cancer Chemoprevention Study in Mice
This protocol outlines a general procedure for evaluating the chemopreventive efficacy of topical this compound in a UVB-induced skin carcinogenesis mouse model.
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for SLMP53-2 Treatment in Cell Cycle Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLMP53-2 is a novel small molecule reactivator of mutant p53, demonstrating significant potential in cancer therapy.[1][2] It functions by restoring the wild-type conformation and DNA-binding ability of the mutant p53-Y220C protein.[3][4] This reactivation is achieved by enhancing the interaction between the mutant p53 and Heat shock protein 70 (Hsp70), leading to the re-establishment of p53's transcriptional activity.[1][3][5] Consequently, this compound can induce cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells harboring this specific p53 mutation.[1][3] These application notes provide a comprehensive overview of the in vitro effects of this compound on cell cycle progression and detailed protocols for its use in laboratory settings.
Mechanism of Action
This compound acts as a chaperone for the mutant p53-Y220C, facilitating its refolding into a wild-type-like structure. This restored conformation allows the p53 protein to bind to its target DNA sequences, leading to the transcriptional activation of genes involved in cell cycle control and apoptosis.[1][3] Key downstream targets that are upregulated following this compound treatment include p21 and GADD45, which are critical mediators of cell cycle arrest.[1][3] The induction of these proteins halts the progression of the cell cycle, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing cell cycle arrest and inhibiting cell proliferation in various cell lines.
Table 1: IC50 Values of this compound in Human Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 48h | Reference |
| HuH-7 (Hepatocellular Carcinoma) | Mutant (Y220C) | Similar to HCC1419 | [3][6] |
| HCC1419 (Breast Cancer) | Mutant (Y220C) | Similar to HuH-7 | [3][6] |
| HFF-1 (Non-tumoral Fibroblasts) | Wild-Type | 50 | [3] |
| HCT116 (Colon Tumor) | Wild-Type | 8.4 ± 1.1 | [1] |
| HCT116 (p53-null derivative) | Null | 17.7 ± 2.3 | [1] |
| NCI-H1299 (p53-null) + pcDNA3-Empty | Null | Higher IC50 | [1] |
| NCI-H1299 (p53-null) + mutp53-R175H | Mutant | Lower IC50 | [1] |
| NCI-H1299 (p53-null) + mutp53-Y220C | Mutant | Lower IC50 | [1] |
| NCI-H1299 (p53-null) + mutp53-G245S | Mutant | Lower IC50 | [1] |
Table 2: Effect of this compound on Cell Cycle Progression in HuH-7 Cells
| Treatment | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| DMSO (Control) | 48h | Baseline | Baseline | Baseline | [1] |
| 14 µM this compound | 48h | Increased | Decreased | No significant change | [1] |
| 28 µM this compound | 48h | Significantly Increased | Significantly Decreased | No significant change | [1] |
Table 3: Modulation of p53 Target Gene Expression by this compound in HuH-7 Cells (14 µM treatment)
| Protein | Function | Time Point | Effect | Reference |
| MDM2 | p53 negative regulator | 48h | Increased | [1][3] |
| p21 | Cell cycle arrest | 16h | Increased | [1][3] |
| GADD45 | Cell cycle arrest, DNA repair | 48h | Increased | [1][3] |
| BAX | Apoptosis induction | 48h | Increased | [1][3] |
| KILLER | Apoptosis induction | 48h | Increased | [1][3] |
| Survivin | Apoptosis inhibition | 24h | Downregulated | [1][3] |
| VEGF | Angiogenesis | 24h | Downregulated | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro effects of this compound are provided below.
Protocol 1: Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is used to determine the growth inhibitory effect of this compound on adherent cell lines.
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 3.12-50 µM) for 48 hours.[3] Include a DMSO-treated control.
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of SRB solution for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695), ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 14 µM and 28 µM) for 48 hours.[3] Include a DMSO-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for detecting changes in the expression of proteins involved in cell cycle regulation following this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-GADD45, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 14 µM) for the desired time points (e.g., 16h for p21, 48h for GADD45).[1][3]
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to normalize the protein levels.
Conclusion
This compound is a promising compound for cancer therapy, particularly for tumors harboring the p53-Y220C mutation. Its ability to reactivate mutant p53 and induce G0/G1 cell cycle arrest provides a clear mechanism for its anti-proliferative effects. The protocols provided herein offer standardized methods for researchers to investigate and quantify the in vitro efficacy of this compound in their specific cell models. Careful adherence to these protocols will ensure reproducible and reliable data, facilitating further drug development and mechanistic studies.
References
- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing SLMP53-2 Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLMP53-2 is a novel small molecule compound identified as a reactivator of mutant p53, demonstrating significant promise in cancer therapy. Its mechanism of action involves the restoration of wild-type (wt)-like conformation and function to various p53 mutants, including the Y220C mutant, by enhancing its interaction with Heat Shock Protein 70 (Hsp70).[1][2] This reactivation of p53's transcriptional activity leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells, ultimately resulting in anti-tumor activity.[1][3] This document provides a comprehensive set of protocols for assessing apoptosis induced by this compound, intended to guide researchers in the evaluation of its therapeutic potential. The protocols cover key assays for detecting apoptotic events, from early-stage membrane changes to late-stage DNA fragmentation and effector caspase activation.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest and apoptosis.[3] Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive functions and may even gain oncogenic properties. The reactivation of mutant p53 represents a promising therapeutic strategy for a broad range of cancers.
This compound has emerged as a potent reactivator of mutant p53. Studies have shown that this compound can inhibit the growth of various cancer cell lines, particularly those harboring p53 mutations.[1][3] Its pro-apoptotic effects are mediated through the canonical p53 pathway, involving the transcriptional upregulation of pro-apoptotic genes such as BAX and KILLER (also known as TNFRSF10B or DR5), and the downregulation of anti-apoptotic proteins like Survivin.[1] Furthermore, this compound has been shown to induce ER stress, contributing to its apoptotic activity.[1]
This application note provides detailed protocols for a panel of assays to thoroughly characterize the apoptotic response induced by this compound. These include methods for detecting early and late apoptosis, measuring caspase activity, assessing mitochondrial involvement, and analyzing the expression of key apoptosis-related proteins.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 48h | Key Findings | Reference |
| HuH-7 | Mutant (Y220C) | ~14 | Induction of G0/G1 cell cycle arrest and apoptosis. | [1] |
| HCC1419 | Mutant (Y220C) | Similar to HuH-7 | Growth inhibition. | [1] |
| HFF-1 | Wild-Type | ~50 | Significantly lower growth inhibitory activity in non-tumoral cells. | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in HuH-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| DMSO (Control) | 55.3 ± 2.1 | 28.1 ± 1.5 | 16.6 ± 0.8 | [2] |
| This compound (14 µM) | 68.4 ± 1.7 | 19.5 ± 1.1 | 12.1 ± 0.9 | [2] |
| This compound (28 µM) | 75.1 ± 2.5 | 14.3 ± 1.3 | 10.6 ± 1.2 | [2] |
| * p < 0.05 compared to DMSO control. Data are presented as mean ± SEM. |
Table 3: Quantification of this compound Induced Apoptosis in HuH-7 Cells
| Treatment | % Apoptotic Cells (Annexin V+) after 72h | Reference |
| DMSO (Control) | 5.2 ± 0.9 | [2] |
| This compound (14 µM) | 15.8 ± 1.4 | [2] |
| This compound (28 µM) | 24.5 ± 2.2 | [2] |
| * p < 0.05 compared to DMSO control. Data are presented as mean ± SEM. |
Mandatory Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing this compound induced apoptosis.
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 14 µM, 28 µM) and a vehicle control (DMSO) for 48-72 hours.
-
-
Cell Harvesting:
-
Carefully collect the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and add them to the respective conical tube containing the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Measurement of Caspase-3/7 Activity
This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^4 cells per well in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound and a vehicle control for the desired time points (e.g., 24, 48 hours).
-
Include wells with medium only for background luminescence measurement.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (medium only) from all experimental values.
-
Express the data as fold change in caspase-3/7 activity relative to the vehicle control.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This assay detects the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.
Materials:
-
JC-1 Staining Kit
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in Protocol 1.
-
In a separate tube, treat cells with CCCP (e.g., 50 µM for 30 minutes) as a positive control for mitochondrial membrane depolarization.
-
-
JC-1 Staining:
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cell pellet in 500 µL of the cell culture medium.
-
Add JC-1 staining solution to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Analysis:
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells twice with PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples immediately by flow cytometry.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Quantify the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and quantification of changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-BAX, anti-KILLER/DR5, anti-Survivin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time points (e.g., 16-48 hours).
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the pro-apoptotic effects of this compound. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of the molecular mechanisms underlying this compound-induced apoptosis, from the initial signaling events to the final execution phase. The provided data and visualizations serve as a reference for expected outcomes and aid in the interpretation of experimental results. This will facilitate the further development and evaluation of this compound as a promising therapeutic agent for cancers with mutant p53.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of SLMP53-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro efficacy of SLMP53-2, a promising mutant p53 reactivator. The protocols detailed below are designed to enable researchers to evaluate its anti-cancer effects through various cellular and molecular assays.
Introduction to this compound
This compound is a small molecule that acts as a reactivator of mutant p53, specifically targeting the Y220C mutation, one of the most common mutations in human cancers.[1][2] Its mechanism of action involves restoring the wild-type conformation and DNA-binding ability of the mutant p53 protein by enhancing its interaction with Heat Shock Protein 70 (Hsp70).[1][2][3] This reactivation of p53's transcriptional activity leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells harboring the specific p53 mutation.[1][2][3]
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the quantitative data on the in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | p53 Status | Assay | Endpoint | This compound Concentration/Effect | Reference |
| HuH-7 | Hepatocellular Carcinoma | p53-Y220C | SRB Assay | IC50 | Similar to HCC1419 | [1] |
| HCC1419 | Breast Cancer | p53-Y220C | SRB Assay | IC50 | Similar to HuH-7 | [1] |
| HFF-1 | Non-tumoral Fibroblasts | Wild-type p53 | SRB Assay | IC50 | ~50 µM | [1] |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-type p53 | SRB Assay | IC50 | 8.4 ± 1.1 µM | [3] |
| HCT116 p53-/- | Colorectal Carcinoma | p53-null | SRB Assay | IC50 | 17.7 ± 2.3 µM | [3] |
| HuH-7 | Hepatocellular Carcinoma | p53-Y220C | Cell Cycle Analysis | G0/G1 arrest | 14-28 µM (48-72h) | [1] |
| HuH-7 | Hepatocellular Carcinoma | Apoptosis Assay | Apoptosis induction | 14-28 µM (48-72h) | [1] | |
| HuH-7 | Hepatocellular Carcinoma | Colony Formation | Growth inhibition | 0.9-14 µM (14 days) | [1] |
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound in reactivating mutant p53 and inducing downstream anti-cancer effects.
Experimental Protocols
Detailed methodologies for key in vitro assays to test the efficacy of this compound are provided below.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density by quantifying the total protein content of cells, providing a reliable method to determine cell growth inhibition.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plates for 5 minutes on a plate shaker and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations for 24-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-72 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle profile using a flow cytometer.
Western Blot Analysis
This technique is used to detect and quantify the protein levels of p53 and its downstream targets.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, p21, BAX, PUMA, MDM2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies, providing insight into the cytostatic or cytotoxic effects of this compound.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Wash the plates, air dry, and count the number of colonies (typically defined as clusters of >50 cells).
References
Application Notes and Protocols: SLMP53-2 and Sorafenib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced stages. Sorafenib (B1663141), a multi-kinase inhibitor, has been a standard of care, targeting pathways involved in tumor-cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway and VEGFR/PDGFR signaling.[1][2] However, its efficacy can be limited by resistance. A promising strategy to enhance therapeutic outcomes is the combination with agents that target distinct cancer vulnerabilities.
The tumor suppressor protein p53 is inactivated by mutation in approximately half of all human cancers, representing a key target for therapeutic intervention. SLMP53-2 is a novel small molecule that acts as a mutant p53 (mutp53) reactivator.[3][4][5] Specifically, it has been shown to restore wild-type-like conformation and DNA-binding capabilities to the p53-Y220C mutant by enhancing its interaction with Hsp70.[3][4] This reactivation re-establishes p53's transcriptional activity, leading to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[3][4]
Preclinical studies have demonstrated a synergistic anti-tumor effect when combining this compound with sorafenib in HCC models harboring the p53-Y220C mutation. This combination protocol provides a framework for investigating this synergy, offering detailed methodologies for in vitro and in vivo studies.
Signaling Pathways and Rationale for Combination
The combination of this compound and sorafenib targets two critical and distinct aspects of cancer progression: p53-mediated tumor suppression and kinase-driven proliferation and angiogenesis. This compound restores the function of mutant p53, leading to the transcription of target genes that inhibit cell growth and promote apoptosis (e.g., p21, BAX). Sorafenib simultaneously inhibits key signaling cascades (RAF-MEK-ERK) and receptor tyrosine kinases (VEGFR, PDGFR) essential for cell proliferation and the formation of new blood vessels that supply the tumor. The dual-pronged attack is hypothesized to lead to a more potent and durable anti-tumor response.
Caption: Dual mechanism of this compound and sorafenib combination therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound alone and in combination with sorafenib in the HuH-7 human hepatocellular carcinoma cell line, which expresses the mutp53-Y220C protein.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | p53 Status | Compound | IC50 (µM) after 48h |
| HuH-7 | mutp53-Y220C | This compound | ~14 |
| HCC1419 | mutp53-Y220C | This compound | ~14 |
| HFF-1 | non-tumoral | This compound | 50 |
Data extracted from Gomes et al., Cancers (Basel), 2019.
Table 2: Synergistic Effect of this compound and Sorafenib Combination in HuH-7 Cells
| This compound Concentration (µM) | Sorafenib Concentration (µM) | Combination Index (CI) | Effect |
| 1.5 | 2.5 | < 1 | Synergistic |
| 1.5 | 5 | < 1 | Synergistic |
| 1.5 | 10 | < 1 | Synergistic |
| 1.5 | 20 | < 1 | Synergistic |
A Combination Index (CI) of < 1 indicates a synergistic effect. Data extracted from Gomes et al., Cancers (Basel), 2019.
Experimental Protocols
In Vitro Methodologies
This assay determines cell density based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Materials:
-
HuH-7 cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound and Sorafenib stock solutions (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) solution, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and sorafenib, alone and in combination, in complete medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle control wells (medium with DMSO, concentration ≤ 0.5%).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four times with slow-running tap water or deionized water. Remove excess water by tapping on a paper towel and allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells (from 6-well plates)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After drug treatment (e.g., 24-48 hours), collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution from the DNA content histograms.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect cells after drug treatment as described for cell cycle analysis.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Materials:
-
Cell lysates from treated and control cells (RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin).
In Vivo Methodology
This model assesses the anti-tumor efficacy of the combination therapy in a living organism.
Caption: Workflow for an in vivo xenograft tumor study.
Materials:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
HuH-7 cells
-
Matrigel
-
Calipers
-
This compound and sorafenib formulations for oral gavage
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 HuH-7 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size of approximately 100-150 mm³.
-
Group Allocation: Randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Sorafenib alone
-
Group 4: this compound and Sorafenib combination
-
-
Drug Administration: Administer drugs daily via oral gavage. Dosages should be determined from preliminary toxicology and efficacy studies (e.g., Sorafenib at 30 mg/kg/day).
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.
-
Tissue Collection: At the endpoint, euthanize the mice, excise the tumors, and record their weight. Tumor tissue can be flash-frozen for molecular analysis or fixed in formalin for immunohistochemistry.
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences between the treatment groups. Calculate the Tumor Growth Inhibition (TGI) for each group.
Conclusion
This document provides a comprehensive set of protocols for evaluating the combination of the mutant p53 reactivator, this compound, and the multi-kinase inhibitor, sorafenib. The synergistic interaction observed in preclinical models suggests this combination could be a valuable therapeutic strategy for HCC and potentially other cancers harboring the p53-Y220C mutation. The detailed methodologies herein are intended to facilitate further research into this promising combination therapy, from basic mechanistic studies to advanced preclinical evaluation.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Evaluating the Conformation-Restoring Effects of SLMP53-2 on Mutant p53
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. In over half of all human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive activities. These mutations often result in conformational changes that abrogate the protein's ability to bind to its target DNA sequences and transactivate downstream genes involved in cell cycle arrest, apoptosis, and DNA repair.
SLMP53-2 is a novel small molecule that has emerged as a promising agent for reactivating mutant p53. It has been shown to restore a wild-type-like conformation to certain p53 mutants, thereby reinstating their transcriptional activity and tumor-suppressive functions. The primary mechanism of action of this compound involves enhancing the interaction between mutant p53 and the heat shock protein 70 (Hsp70), a molecular chaperone that can facilitate the refolding of misfolded proteins.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the effect of this compound on p53 conformation and function.
Mechanism of Action: this compound-Mediated Reactivation of Mutant p53
This compound is a tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of various p53 mutants.[4] Its mechanism centers on the stabilization of a wild-type-like conformation of mutant p53 through the potentiation of its interaction with Hsp70.[1][2] This chaperone-assisted refolding allows the mutant p53 to regain its DNA-binding ability and subsequently transactivate its target genes. The restoration of p53 function by this compound leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells harboring susceptible p53 mutations.[1][2][5]
The signaling pathway illustrating the proposed mechanism of action of this compound is depicted below.
Caption: this compound enhances the interaction between mutant p53 and Hsp70, leading to its refolding and subsequent transactivation of target genes.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines and its effect on the expression of p53 target genes.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| HuH-7 | Hepatocellular Carcinoma | Mutant (Y220C) | ~14 | [1] |
| HCC1419 | Breast Carcinoma | Mutant (Y220C) | Similar to HuH-7 | [2] |
| HCT116 | Colon Carcinoma | Wild-Type | 8.4 ± 1.1 | [1] |
| HCT116 p53-/- | Colon Carcinoma | Null | 17.7 ± 2.3 | [1] |
| HFF-1 | Non-tumoral Fibroblasts | Wild-Type | >50 | [2] |
Table 2: Effect of this compound on p53 Target Gene and Protein Expression
| Target Gene/Protein | Cell Line | This compound Conc. (µM) | Treatment Time (h) | Fold Change (mRNA) / Outcome (Protein) | Citation |
| MDM2 | HuH-7 | 14 | 48 | Increased Protein | [1] |
| p21 | HuH-7 | 14 | 16 | Increased Protein | [1] |
| GADD45 | HuH-7 | 14 | 48 | Increased Protein | [1] |
| BAX | HuH-7 | 14 | 48 | Increased Protein | [1] |
| KILLER | HuH-7 | 14 | 48 | Increased Protein | [1] |
| Survivin | HuH-7 | 14 | 24 | Decreased Protein | [1] |
| VEGF | HuH-7 | 14 | 24 | Decreased Protein | [1] |
| CHOP | HuH-7 | 14 and 28 | 24 | Increased mRNA | [1] |
| DDIT4 | HuH-7 | 14 and 28 | 24 | Increased mRNA | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on p53 conformation and function.
Experimental Workflow Overview
The following diagram illustrates the general workflow for investigating the effects of this compound.
Caption: General experimental workflow for assessing the impact of this compound on cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HuH-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Analysis of p53 Target Protein Expression by Western Blot
This protocol is for detecting changes in the expression levels of p53 and its downstream target proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-MDM2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run at 100-120V. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 3: Co-Immunoprecipitation of p53 and Hsp70
This protocol is to determine the interaction between p53 and Hsp70 following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Co-IP lysis buffer (non-denaturing)
-
Protein A/G magnetic beads
-
Primary antibodies (anti-p53 for immunoprecipitation, anti-Hsp70 and anti-p53 for Western blot)
-
IgG control antibody
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-p53 antibody or an IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against Hsp70 and p53 to detect the co-immunoprecipitated proteins.
Protocol 4: Immunofluorescence Staining for p53 Subcellular Localization
This protocol is for visualizing the subcellular localization of p53.
Materials:
-
Cancer cells grown on coverslips and treated with this compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-p53)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with the primary anti-p53 antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining: Wash three times with PBST and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to evaluate the efficacy of this compound in restoring the function of mutant p53. By employing these methods, scientists can elucidate the molecular mechanisms underlying the conformational rescue of mutant p53 and assess the therapeutic potential of this compound and similar compounds in cancer drug development. The provided diagrams and data tables serve as a valuable resource for understanding the experimental workflow and expected outcomes.
References
Troubleshooting & Optimization
SLMP53-2 in DMSO: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the mutant p53 reactivator, SLMP53-2, achieving optimal solubility and maintaining stability in Dimethyl Sulfoxide (DMSO) is a critical first step for reliable and reproducible experimental outcomes. This guide provides comprehensive troubleshooting advice, detailed experimental protocols, and frequently asked questions to address common challenges encountered when working with this compound and DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is soluble in DMSO, with a reported solubility of up to 100 mg/mL, which corresponds to a molar concentration of 253.50 mM.[1] However, achieving this concentration can be challenging and may require specific handling procedures such as ultrasonication and gentle warming.[1]
Q2: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What are the common causes?
A2: Several factors can contribute to this compound solubility issues in DMSO:
-
Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of many organic compounds, including this compound.[1][2] It is a primary reason for solubility problems.
-
Low-quality DMSO: The purity of the DMSO can affect its solvent properties.
-
Incorrect Temperature: Dissolution of this compound in DMSO can be aided by gentle warming.[1]
-
Supersaturation: Attempting to dissolve this compound beyond its solubility limit will result in precipitation.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: For optimal stability of this compound stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3]
Q4: What is the recommended maximum concentration of DMSO in cell culture media for in vitro assays?
A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[3] However, it is always best to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any potential effects of the solvent on the cells.[3]
Troubleshooting & Optimization
Encountering solubility and stability issues can be a significant roadblock in research. The following table provides a structured approach to troubleshooting common problems with this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Moisture in DMSO. | Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[1][2] |
| Insufficient agitation/energy. | Use an ultrasonic bath to aid dissolution.[1] Gentle vortexing can also be beneficial. | |
| Low temperature. | Gently warm the solution to 37°C or up to 60°C.[1] Ensure the compound is thermostable at these temperatures. | |
| Precipitation observed in the DMSO stock solution upon storage. | Freeze-thaw cycles. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3] |
| Supersaturated solution. | Prepare the stock solution at a slightly lower concentration to ensure it remains in solution during storage. | |
| Precipitate forms when diluting the DMSO stock in aqueous media. | Compound crashing out of solution. | Perform a stepwise dilution. Instead of adding the DMSO stock directly to the full volume of media, try adding the aqueous buffer to the DMSO stock dropwise while vortexing.[4] |
| High final concentration of the compound. | Ensure the final working concentration in the aqueous medium is below the compound's aqueous solubility limit. |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator set to 60°C
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic water bath for 10-15 minutes to aid in breaking up any small particles.
-
Warming: If the compound is not fully dissolved, place the tube in a water bath or incubator at 60°C for 10-20 minutes.[1] Periodically vortex the tube during this time.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, sterile vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visualized Workflows and Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: A step-by-step workflow for the preparation and storage of this compound stock solutions in DMSO.
Caption: The signaling pathway of this compound, which restores wild-type function to mutant p53.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SLMP53-2 In Vivo Delivery
Welcome to the technical support center for the in vivo application of SLMP53-2, a mutant p53 reactivator. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule, tryptophanol-derived oxazoloisoindolinone, that functions as a reactivator of mutant p53.[1][2] It specifically restores the wild-type conformation and DNA-binding ability of certain p53 mutants, such as Y220C, by enhancing their interaction with Heat Shock Protein 70 (Hsp70). This reactivation of p53's transcriptional activity leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells, ultimately exhibiting anti-tumor effects.[3][4][5]
Q2: What are the established in vivo delivery methods for this compound?
A2: Preclinical studies have successfully demonstrated two primary methods for in vivo delivery of this compound:
-
Intraperitoneal (i.p.) injection: This method has been used to assess the systemic anti-tumor activity of this compound in xenograft mouse models.[3][4]
-
Topical application: This route has been employed for investigating the preventive effects of this compound against skin carcinogenesis induced by UVB radiation.[6][7]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] For in vivo studies, it is crucial to prepare a stock solution in DMSO and then further dilute it with a suitable vehicle to minimize toxicity. It is recommended to keep the final concentration of DMSO in the working solution below 2% if the animal is weak.[5]
Q4: Are there any known toxicity concerns with this compound in vivo?
A4: Studies have shown that this compound has a favorable toxicological profile with no apparent toxic side effects at effective doses.[3][4][5] In mice treated with 50 mg/kg of this compound via intraperitoneal injection, no significant variations in body weight or the weight of major organs (spleen, liver, heart, and kidneys) were observed.[3] Furthermore, cumulative topical application did not show signs of skin toxicity.[6][7]
Troubleshooting Guides
Intraperitoneal (i.p.) Injection
Issue 1: Poor solubility or precipitation of this compound in the final injection vehicle.
| Potential Cause | Troubleshooting Step |
| High concentration of this compound | Decrease the concentration of this compound in the final formulation. It may be necessary to increase the injection volume, staying within the recommended limits for the animal model. |
| Inadequate solvent composition | While DMSO is the primary solvent, using it at high concentrations can be toxic.[9][10][11][12][13] Prepare a stock solution in 100% DMSO and then dilute with a co-solvent system. A common vehicle for small molecules is a mixture of DMSO, PEG300/PEG400, Tween-80, and saline.[5] Experiment with different ratios to optimize solubility and minimize precipitation. |
| Low temperature of the formulation | Ensure the final formulation is at room temperature or warmed to body temperature before injection to improve solubility and reduce discomfort to the animal.[14][15] |
Issue 2: Lack of expected anti-tumor efficacy.
| Potential Cause | Troubleshooting Step |
| Incorrect injection technique | Intraperitoneal injections have a reported error rate, with the potential for injection into the gut, adipose tissue, or subcutaneously.[15][16][17] Ensure proper restraint and injection technique. A two-person procedure can significantly reduce the error rate.[16] Aspirate before injecting to check for the presence of fluid (urine, intestinal contents) or blood.[18] |
| Degradation of this compound | Prepare the final working solution fresh on the day of use.[3] Store the DMSO stock solution at -20°C for up to one month or -80°C for up to six months.[3] The oxazoloisoindolinone core may be susceptible to hydrolysis. |
| Suboptimal dosing or frequency | The reported effective dose is 50 mg/kg administered via five intraperitoneal injections.[3] If efficacy is low, consider if the dosing regimen is appropriate for your specific tumor model and animal strain. |
| Rapid clearance of the compound | If the compound is cleared too quickly, its therapeutic concentration at the tumor site may not be maintained. Consider alternative delivery systems like nanoparticles or liposomes that can offer sustained release. |
Issue 3: Adverse reactions in animals (e.g., lethargy, hunched posture).
| Potential Cause | Troubleshooting Step |
| Toxicity from the vehicle | High concentrations of DMSO can cause adverse effects.[10][11][12][13] Minimize the DMSO concentration in the final formulation, ideally to 2% or less.[5] |
| Irritation from the formulation | The formulation itself, if not at a physiological pH or if it contains irritants, can cause discomfort. Ensure the final vehicle is well-tolerated. |
| Incorrect injection leading to organ damage | Puncturing an organ during injection can lead to serious complications.[14] Refine the injection technique and ensure proper animal restraint. |
Topical Application
Issue 1: Limited skin penetration and low efficacy.
| Potential Cause | Troubleshooting Step |
| Ineffective formulation base | The choice of vehicle is critical for topical delivery.[19] Consider using penetration enhancers such as ethanol, propylene (B89431) glycol, or oleic acid.[20] Formulations like microemulsions or gels can also improve skin permeation.[4] |
| Physicochemical properties of this compound | This compound is a relatively small molecule, which is favorable for skin penetration. However, its hydrophobicity may limit its partitioning from the vehicle into the stratum corneum. The formulation should be optimized to balance vehicle-drug affinity and skin-drug partitioning. |
| Insufficient application frequency or duration | Ensure the treatment protocol allows for sustained exposure of the skin to this compound. |
Issue 2: Skin irritation at the application site.
| Potential Cause | Troubleshooting Step |
| Irritating components in the vehicle | Some penetration enhancers or solvents can be irritating to the skin.[21] Test the vehicle alone on a small patch of skin to assess for irritation before applying the formulation with this compound. |
| High concentration of this compound | While this compound itself has shown low toxicity, a high concentration in a topical formulation could potentially cause local irritation. If irritation is observed, try reducing the concentration. |
Experimental Protocols
Intraperitoneal Injection of this compound in a Xenograft Mouse Model
This protocol is based on previously published studies.[3][4]
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution in a vehicle consisting of a mixture of PEG300/PEG400, Tween-80, and saline. The final DMSO concentration should be kept to a minimum (e.g., <5%).
-
The final concentration of this compound should be calculated to deliver a dose of 50 mg/kg in a reasonable injection volume (e.g., 100-200 µL for a mouse).
-
Warm the final solution to room temperature before injection.
-
-
Injection Procedure:
-
Properly restrain the mouse. Tilting the mouse with its head slightly downward can help shift the abdominal organs.[14]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum.[20]
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid or blood is drawn into the syringe.[18]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
-
Dosing Schedule:
-
Administer injections twice a week for a total of five administrations.
-
Topical Application of this compound for Skin Studies
This is a general protocol that should be optimized for specific experimental needs.
-
Preparation of Topical Formulation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Incorporate the this compound solution into a dermatologically acceptable base, such as a hydrogel or a cream. The choice of base will depend on the desired release characteristics and skin feel.
-
The final concentration of this compound should be determined based on the specific aims of the study.
-
-
Application Procedure:
-
If necessary, shave the application area on the back of the mouse 24 hours prior to the first application.
-
Apply a defined amount of the formulation evenly to the target skin area using a sterile applicator.
-
For studies involving UVB exposure, apply the this compound formulation prior to irradiation.[6]
-
-
Treatment Schedule:
-
The frequency and duration of application will depend on the experimental design. For chronic studies, daily or twice-daily applications may be necessary.
-
Data Summary
Table 1: In Vivo Efficacy of this compound (Intraperitoneal Delivery)
| Parameter | Vehicle Control | This compound (50 mg/kg) | Reference |
| Tumor Volume Reduction | - | Significant reduction | [3][4] |
| Tumor Weight Reduction | - | Significant reduction | [3][4] |
| Effect on Body Weight | No significant change | No significant change | [3] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo experiments using intraperitoneal injection.
Caption: Decision-making flowchart for troubleshooting low efficacy.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. sciforum.net [sciforum.net]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tryptophanol-derived oxazoloisoindolinone fluorescent probes for cellular localization studies of p53 activators - Universidad CEU Cardenal Herrera [investigacionuch.ceu.es]
- 8. contractpharma.com [contractpharma.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. Topical Formulations: A Journey Through Precision And Patient-Centricity - Dow Development Labs [dowdevelopmentlabs.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. research.vt.edu [research.vt.edu]
- 19. blog.groupeparima.com [blog.groupeparima.com]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 21. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IC50 Determination of SLMP53-2 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the IC50 values of SLMP53-2 in various cancer cell lines. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a reactivator of mutant p53. It functions by restoring the wild-type conformation and DNA-binding ability of mutant p53, specifically targeting the Y220C mutation among others. This reactivation is achieved by enhancing the interaction between the mutant p53 protein and Heat Shock Protein 70 (Hsp70). The restoration of p53's transcriptional activity leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[1]
Q2: Which cancer cell lines are sensitive to this compound?
A2: this compound has shown growth inhibitory effects in various cancer cell lines, particularly those harboring p53 mutations. See the data presentation section for a summary of IC50 values in cell lines such as HuH-7 (hepatocellular carcinoma), HCC1419 (breast cancer), and HCT116 (colon cancer). Its activity is often dependent on the p53 status of the cell line.
Q3: How should this compound be stored?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What is the recommended assay for determining the IC50 of this compound?
A4: The sulforhodamine B (SRB) assay is a commonly used and reliable method for determining the IC50 of this compound. This colorimetric assay measures cell density based on the total protein content of fixed cells.
Q5: Can this compound be used in combination with other anti-cancer drugs?
A5: Yes, studies have shown that this compound can have synergistic effects when used in combination with other chemotherapeutic agents. For example, it has been shown to sensitize HuH-7 cells to Sorafenib.[1]
Data Presentation: IC50 Values of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and non-tumoral cell lines. These values were determined using the Sulforhodamine B (SRB) assay after a 48-hour treatment period.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HuH-7 | Hepatocellular Carcinoma | Mutant (Y220C) | Similar to HCC1419 |
| HCC1419 | Breast Carcinoma | Mutant (Y220C) | Similar to HuH-7 |
| HCT116 | Colon Carcinoma | Wild-Type | 8.4 ± 1.1 |
| HCT116 p53-/- | Colon Carcinoma | p53-null | 17.7 ± 2.3 |
| H1299 (pCMV-R175H) | Lung Carcinoma (transfected) | Mutant (R175H) | ~15 |
| H1299 (pCMV-Y220C) | Lung Carcinoma (transfected) | Mutant (Y220C) | ~18 |
| H1299 (pCMV-G245S) | Lung Carcinoma (transfected) | Mutant (G245S) | ~20 |
| H1299 (pCMV-Empty) | Lung Carcinoma (transfected) | p53-null | >50 |
| HFF-1 | Non-tumoral foreskin fibroblast | Wild-Type | 50 |
Experimental Protocols
Detailed Protocol for IC50 Determination using Sulforhodamine B (SRB) Assay
This protocol is adapted for determining the cytotoxicity of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (blank wells) from all readings.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects in the 96-well plate, inaccurate pipetting. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use calibrated pipettes and practice proper pipetting techniques. |
| Low signal or low OD readings | Low cell number, cell detachment during washing steps. | Optimize the initial cell seeding density. Be gentle during the washing steps; avoid strong streams of water. |
| High background noise | Incomplete removal of unbound SRB dye, SRB binding to serum proteins precipitated by TCA. | Ensure thorough washing with 1% acetic acid. Consider a PBS wash before fixation to remove serum. |
| Inconsistent IC50 values across experiments | Variation in cell passage number, different confluency at the time of treatment, instability of this compound. | Use cells within a consistent passage number range. Seed cells to achieve a consistent confluency before treatment. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Unexpectedly high IC50 value | Cell line is resistant to this compound (e.g., p53-null or different p53 mutation), degradation of the compound. | Verify the p53 status of your cell line. Confirm the integrity and concentration of your this compound stock. |
| Cell morphology changes in vehicle control | DMSO toxicity. | Ensure the final concentration of DMSO is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control. |
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the SRB assay.
Signaling Pathway of this compound in Mutant p53 Cancer Cells
Caption: Proposed signaling pathway of this compound in reactivating mutant p53.
References
Technical Support Center: Overcoming Resistance to SLMP53-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SLMP53-2, a mutant p53 (mutp53) reactivator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mutant p53 reactivator. Its primary mechanism involves restoring the wild-type-like conformation and DNA-binding ability of the mutant p53-Y220C protein.[1][2][3] It achieves this by enhancing the interaction between mutp53-Y220C and Heat Shock Protein 70 (Hsp70).[2][3][4] This restoration of p53's transcriptional activity leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells harboring this specific mutation.[1][2][3] In some contexts, this compound has also been shown to stabilize p53 by disrupting its interaction with the negative regulator MDM2.[5]
Q2: Which cancer models are most likely to be sensitive to this compound?
A2: Cell lines and tumors endogenously expressing the p53-Y220C mutation are the most likely to be sensitive to this compound.[2] Examples from the literature include hepatocellular carcinoma cell lines like HuH-7 and HCC1419.[1][2][3] While the primary target is the Y220C mutant, some studies suggest potential reactivation of other p53 mutants, such as R175H, G245S, and R280K, although the efficacy may vary.[6] It is crucial to confirm the p53 mutation status of your experimental model.
Q3: What are the expected downstream effects of successful this compound treatment?
A3: Successful treatment should lead to the transcriptional upregulation of canonical p53 target genes. You should expect to see increased protein levels of MDM2 (as part of a negative feedback loop), p21, GADD45, and pro-apoptotic proteins like BAX and KILLER.[1][2] Concurrently, levels of anti-apoptotic proteins such as survivin and pro-angiogenic factors like VEGF may be downregulated.[1] These molecular changes should result in observable cellular outcomes such as G0/G1 phase cell cycle arrest and apoptosis.[1][3]
Q4: I am not observing the expected cytotoxicity. What are the potential reasons?
A4: Lack of cytotoxicity could be due to several factors:
-
Incorrect p53 Status: Your cell line may not harbor a responsive p53 mutation. Verify the TP53 gene sequence of your cells.
-
Sub-optimal Concentration: The effective concentration can be cell-line dependent. Perform a dose-response experiment to determine the optimal IC50 value for your specific model.
-
Innate or Acquired Resistance: The cells may have intrinsic resistance mechanisms or may have acquired them during prolonged treatment. See the Troubleshooting Guide below for more details.
-
Experimental Conditions: Factors like cell seeding density, assay duration, and reagent quality can significantly impact results.[7][8]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, this compound has shown synergistic effects with other anticancer agents. For example, it has been shown to sensitize hepatocellular carcinoma cells to sorafenib.[2][3] Combining this compound with conventional chemotherapeutics that rely on a functional p53 pathway may also enhance their efficacy.[9]
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Duration | Reference |
| HuH-7 | Hepatocellular Carcinoma | mutp53-Y220C | ~14 µM | 48 hours | [1] |
| HCC1419 | Breast Carcinoma | mutp53-Y220C | Similar to HuH-7 | 48 hours | [2] |
| HFF-1 | Non-tumoral Fibroblast | wtp53 | ~50 µM | 48 hours | [2] |
| HCT116 | Colon Carcinoma | wtp53 | 8.4 ± 1.1 µM | 48 hours | [2] |
| HCT116 p53-/- | Colon Carcinoma | p53-null | 17.7 ± 2.3 µM | 48 hours | [2] |
Note: IC50 values can vary based on experimental conditions. This table should be used as a guideline.
Troubleshooting Guides
This guide addresses the common issue of observing reduced or complete loss of efficacy with this compound treatment.
Problem: Tumor cells show increasing resistance to this compound over time.
This is a common issue in cancer therapy where cells develop acquired resistance. The following workflow can help identify the underlying mechanism.
Caption: Troubleshooting workflow for this compound resistance.
Potential Mechanisms of Resistance and Solutions
| Potential Mechanism | Diagnostic Approach | Proposed Solution |
| Alteration in Drug Target | Sequence the TP53 gene to check for new mutations. Use Western blot to confirm expression levels of Hsp70. | If a new, non-responsive mutation has occurred, this compound may no longer be effective. Consider alternative therapies. |
| Upregulation of p53 Negative Regulators | High levels of MDM2 can lead to increased degradation of reactivated p53.[10][11] Use Western blot or qPCR to assess MDM2 and MDMX expression levels. | Combine this compound with an MDM2 inhibitor to prevent p53 degradation and enhance its pro-apoptotic activity.[12][13] |
| Blocks in Downstream Apoptotic Pathways | Even with active p53, cells can resist apoptosis by upregulating anti-apoptotic proteins like Bcl-2.[10][14] Assess the expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak) via Western blot. | Use this compound in combination with a Bcl-2 inhibitor (e.g., Venetoclax) to restore the apoptotic response.[10] |
| Activation of Pro-Survival Signaling | Constitutive activation of pathways like PI3K/AKT or MAPK/ERK can override p53-mediated apoptotic signals.[10] Use Western blot to check for phosphorylation of key pathway components (p-AKT, p-ERK). | Combine this compound with specific inhibitors of the activated survival pathway (e.g., PI3K inhibitors, MEK inhibitors).[10] |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell.[10] | Assess the expression of transporters like P-glycoprotein (MDR1). Consider co-treatment with an ABC transporter inhibitor. |
Experimental Protocols
Protocol 1: Western Blot for p53 Pathway Activation
This protocol is to verify the activation of p53 and its downstream targets following this compound treatment.
-
Cell Lysis:
-
Seed cells and treat with the desired concentration of this compound and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-Bcl-2, anti-Bax, anti-p-AKT, anti-β-actin) overnight at 4°C.[15]
-
Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.[10]
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Caption: Western blot experimental workflow.
Protocol 2: Cell Viability (MTT/MTS) Assay
This protocol measures the effect of this compound on cell proliferation and viability to determine the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[10][16]
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay:
-
Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.[16][17]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells following treatment.
-
Cell Treatment: Treat cells with this compound and a vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[10]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) based on Annexin V and PI fluorescence.
Signaling Pathway Visualization
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of MDM2 amplification and overexpression in therapeutic resistance of malignant tumors | springermedizin.de [springermedizin.de]
- 13. d-nb.info [d-nb.info]
- 14. Resistance and gain-of-resistance phenotypes in cancers harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
SLMP53-2 off-target effects and how to mitigate them
Welcome to the technical support center for SLMP53-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding its mechanism of action, addressing potential off-target effects, and providing clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule reactivator of mutant p53.[1][2] Its primary mechanism involves restoring the wild-type conformation and DNA-binding ability of structurally mutated p53, particularly the Y220C mutant.[1][2][3] It achieves this by enhancing the interaction between the mutant p53 protein and Heat Shock Protein 70 (Hsp70), which facilitates the refolding of the mutant p53 into a functional conformation.[1][3][4] This reactivation of p53's transcriptional activity leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells harboring these mutations.[1][4][5]
Q2: In which cell lines has this compound shown the most significant activity?
A2: this compound has demonstrated potent activity in cancer cell lines expressing the mutant p53-Y220C, such as the hepatocellular carcinoma cell line HuH-7 and the breast cancer cell line HCC1419.[2] It has also shown activity in cells ectopically expressing other structural p53 mutants like R175H, G245S, and R280K, though its selectivity appears highest for Y220C.[1][6]
Q3: Does this compound have any effect on cancer cells with wild-type p53 or p53-null cells?
A3: The growth-inhibitory effects of this compound are most potent in mutant p53-expressing cells. However, it has been observed to have some effect on wild-type p53-expressing cells, albeit at higher concentrations. This is thought to be due to the stabilization of wild-type p53 by Hsp70. Its activity is significantly lower in p53-null cells, indicating a p53-dependent mechanism of action.[5][7]
Q4: What are the known off-target effects of this compound?
A4: As of the latest available literature, there have been no specific studies published that systematically profile the off-target binding partners of this compound, such as comprehensive kinase panel screening or chemical proteomics analyses. The majority of research has focused on its on-target effects related to p53 reactivation. Observed effects on signaling pathways such as JNK and NF-κB have been noted, particularly in the context of UVB-induced skin carcinogenesis, but it is not definitively established whether these are direct off-target interactions or downstream consequences of p53 activation.[6]
Q5: What is the observed toxicity of this compound in non-cancerous cells and in vivo models?
A5: this compound has shown significantly lower growth-inhibitory activity against non-tumoral cell lines, such as the human foreskin fibroblast cell line HFF-1, compared to mutant p53-expressing cancer cells.[2] In vivo studies using xenograft mouse models have indicated that this compound exhibits potent antitumor activity with a favorable toxicological profile and no apparent toxic side effects.[2][4]
Troubleshooting Guides
Issue 1: Unexpected or lack of efficacy in cell-based assays
If you are observing a weaker-than-expected effect of this compound on your cancer cell line, consider the following troubleshooting steps:
-
Confirm p53 Status: Verify the p53 mutation status of your cell line. This compound is most effective against structural mutants of p53, particularly Y220C.
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Recommended starting concentrations for in vitro assays typically range from 3 µM to 50 µM.[2]
-
Duration of Treatment: The effects of this compound on cell cycle and apoptosis may require longer incubation times. Consider time-course experiments ranging from 24 to 72 hours.
-
Check for Contamination: Mycoplasma or other contaminants can alter cellular responses to drugs. Regularly test your cell cultures.
Issue 2: Observing unexpected cellular phenotypes
If this compound treatment results in an unexpected phenotype, it is crucial to determine if this is due to an on-target or a potential off-target effect.
-
p53 Knockout/Knockdown Control: The most definitive way to ascertain if the observed effect is p53-dependent is to use a p53 knockout or siRNA-mediated knockdown version of your cell line. If the phenotype persists in the absence of p53, it is likely an off-target effect.[5]
-
Use a Structurally Unrelated p53 Reactivator: Compare the phenotype induced by this compound with that of another mutant p53 reactivator that has a different chemical scaffold (e.g., APR-246). If the phenotype is unique to this compound, it may suggest an off-target effect.
-
General Off-Target Investigation Workflow: Since a specific off-target profile for this compound is not available, a general approach to investigate potential off-target effects can be adopted. This involves techniques like chemical proteomics to identify binding partners or broad panel screening (e.g., kinase panels) to identify unintended enzymatic inhibition.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Assay | Reference |
| HuH-7 | p53-Y220C | Hepatocellular Carcinoma | ~14 | SRB | [2] |
| HCC1419 | p53-Y220C | Breast Cancer | ~14 | SRB | [2] |
| HFF-1 | Wild-Type p53 | Non-tumoral Fibroblast | 50 | SRB | [2] |
| H1299 (empty vector) | p53-null | Lung Carcinoma | >50 | SRB | [7] |
| H1299 (p53-Y220C) | p53-Y220C (ectopic) | Lung Carcinoma | ~15 | SRB | [7] |
| H1299 (p53-R175H) | p53-R175H (ectopic) | Lung Carcinoma | ~20 | SRB | [7] |
| H1299 (p53-G245S) | p53-G245S (ectopic) | Lung Carcinoma | ~25 | SRB | [7] |
| H1299 (p53-R280K) | p53-R280K (ectopic) | Lung Carcinoma | >50 | SRB | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is used to measure drug-induced cytotoxicity by staining total cellular protein.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Analysis of p53 Target Gene Expression by Western Blot
This protocol is for detecting changes in protein levels of p53 and its downstream targets.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, BAX, PUMA, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of SLMP53-2 in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SLMP53-2 in combination therapies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to enhance the efficacy of your experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: Sub-optimal synergy or lack of enhanced efficacy in combination therapy.
-
Question: We are not observing the expected synergistic effect when combining this compound with another therapeutic agent. What are the potential causes and how can we troubleshoot this?
-
Answer: A lack of synergy can stem from several factors, from suboptimal experimental conditions to inherent resistance mechanisms. Here is a step-by-step troubleshooting guide:
-
Verify Single-Agent Activity: First, confirm that both this compound and the combination agent exhibit the expected cytotoxic or anti-proliferative effects as single agents in your cancer cell line model.
-
Optimize Concentration Ratios and Dosing Schedules: Synergy is often dependent on the concentration ratio and the schedule of administration.
-
Perform a dose-matrix experiment treating cells with various concentrations of both this compound and the partner drug. Analyze the results using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[1]
-
Experiment with different dosing schedules:
-
Concurrent administration: Both agents are added at the same time.
-
Sequential administration: Prime the cells with one agent before introducing the second. For instance, pre-treating with this compound may reactivate p53-mediated apoptotic pathways, sensitizing the cells to a subsequent chemotherapeutic agent.
-
-
-
Assess p53 Status: The efficacy of this compound is dependent on the presence of a mutant p53, particularly the Y220C mutation.[2][3] Confirm the p53 mutational status of your cell line. The combination therapy may not be effective in p53-null or wild-type p53-expressing cells.
-
Investigate Resistance Mechanisms: The cancer cells may have intrinsic or acquired resistance to p53-reactivating therapies. This could involve alterations in downstream p53 signaling pathways or upregulation of anti-apoptotic proteins.
-
Issue 2: Inconsistent results in cell viability assays.
-
Question: We are observing high variability in our cell viability assays (e.g., SRB, MTT) when testing this compound. What could be the cause?
-
Answer: Inconsistent results in cell viability assays can be due to technical variability or the specific biological effects of this compound.
-
Technical Troubleshooting:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variable results.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is low (e.g., <0.5%) and consistent across all wells. Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Assay-Specific Pitfalls: For SRB assays, ensure complete fixation and uniform staining. For MTT assays, be aware that changes in cellular metabolic activity can affect the readout.
-
-
Biological Considerations:
-
Issue 3: Difficulty in confirming p53 reactivation.
-
Question: We are treating our cells with this compound, but our Western blot results for p53 target genes are ambiguous. How can we improve our analysis?
-
Answer: Confirming p53 reactivation requires careful experimental execution and interpretation.
-
Optimize Western Blot Protocol:
-
Time-Course Experiment: The expression of p53 target genes is time-dependent. Perform a time-course experiment (e.g., 16, 24, 48 hours) to identify the optimal time point for detecting the upregulation of specific target proteins like p21, MDM2, BAX, and GADD45.[3]
-
Antibody Validation: Ensure your primary antibodies are validated for the target species and application. Use appropriate positive and negative controls.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Use p53-Null Cells as a Negative Control: To confirm that the observed effects are p53-dependent, use an isogenic p53-null cell line if available. The upregulation of target genes should be absent or significantly reduced in these cells.[3]
-
Consider Alternative Readouts:
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of p53 target genes to assess transcriptional activation.
-
Immunofluorescence: Visualize the nuclear translocation and accumulation of p53.
-
-
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a reactivator of mutant p53 (mutp53), with specific activity towards the Y220C mutation.[2][3] It functions by enhancing the interaction between mutp53-Y220C and the heat shock protein 70 (Hsp70). This interaction helps to restore the wild-type-like conformation and DNA-binding ability of the mutant p53 protein. Consequently, the reactivated p53 can transcribe its target genes, leading to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[2][3]
2. In which cancer types has this compound shown efficacy?
This compound has demonstrated promising anti-tumor activity in several cancer models, including:
-
Hepatocellular Carcinoma (HCC): It inhibits the growth of HCC cells expressing mutp53-Y220C and shows synergistic effects with sorafenib (B1663141).[1][2][3]
-
Melanoma: this compound has been shown to inhibit the growth of human melanoma cells in a p53-dependent manner and can synergize with vemurafenib, dacarbazine, and cisplatin.[4][5]
-
Skin Cancer: In the context of UVB-induced skin carcinogenesis, this compound has shown protective effects by reducing cell death and DNA damage.[6][7]
3. What are the recommended starting concentrations for in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and experimental duration. Based on published data, a concentration range of 3.12-50 µM is a reasonable starting point for cell viability assays with treatment durations of 48 hours.[4] For combination studies with sorafenib in HCC cells, a low concentration of this compound (e.g., 1.5 µM) has been shown to be effective in sensitizing cells to sorafenib.[1]
4. How should this compound be prepared and stored?
For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, this compound can be prepared in a vehicle such as corn oil.
5. Are there any known mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not yet fully elucidated, resistance to p53-reactivating drugs in general can occur through several mechanisms:
-
Loss or alteration of the target mutant p53.
-
Defects in downstream p53 signaling pathways: For example, mutations or altered expression of key apoptotic mediators like BAX or pro-survival proteins like Bcl-2.
-
Increased drug efflux: Overexpression of multidrug resistance transporters.
-
Activation of parallel survival pathways.
III. Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay | Reference |
| HuH-7 | Hepatocellular Carcinoma | Y220C | ~14 | SRB | [3] |
| HCC1419 | Breast Cancer | Y220C | ~15 | SRB | [3] |
| HFF-1 | Non-tumoral Fibroblast | Wild-type | 50 | SRB | [3] |
Table 2: Synergistic Effect of this compound and Sorafenib in HuH-7 Cells
| Sorafenib (µM) | This compound (µM) | Combination Index (CI) | Interpretation | Reference |
| 1.25 | 1.5 | < 1 | Synergy | [1] |
| 2.5 | 1.5 | < 1 | Synergy | [1] |
| 5 | 1.5 | < 1 | Synergy | [1] |
| 10 | 1.5 | < 1 | Synergy | [1] |
CI < 1 indicates a synergistic effect; CI = 1 indicates an additive effect; CI > 1 indicates an antagonistic effect.
IV. Experimental Protocols
1. Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted from established methods for assessing cell density based on the measurement of cellular protein content.
-
Materials:
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with this compound, the combination drug, or vehicle control for the desired duration (e.g., 48 hours).
-
Gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
2. Western Blot Analysis of p53 Target Gene Expression
This protocol outlines the steps for detecting the protein levels of p53 and its downstream targets.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-BAX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with this compound and/or the combination agent for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
V. Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mutant p53 reactivator this compound hinders ultraviolet B radiation-induced skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aspic.pt [aspic.pt]
Technical Support Center: SLMP53-2 and Non-Tumoral Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential toxicity of SLMP53-2 in non-tumoral cells. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mutant p53 (mutp53) reactivator. Its primary function is to restore the wild-type (WT) conformation and DNA-binding capabilities of the mutated p53 protein, specifically the Y220C mutant.[1] It achieves this by enhancing the interaction between mutp53 and Heat Shock Protein 70 (Hsp70).[2][3] This restoration of p53's transcriptional activity leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[1][2]
Q2: Does this compound exhibit significant toxicity in non-tumoral cells?
A2: Current research indicates that this compound displays significantly lower growth inhibitory activity against non-tumoral cells compared to cancerous cells.[1][2] For instance, the IC50 value for the non-tumoral human foreskin fibroblast cell line (HFF-1) was found to be 50 µM, which is substantially higher than the IC50 values observed in various tumor cell lines.[2]
Q3: What are the expected effects of this compound on non-tumoral cells versus cancer cells?
A3: In cancer cells expressing mutant p53, this compound typically induces apoptosis and cell cycle arrest.[1][2] In contrast, in non-tumoral cells, a related compound (SLMP53-1) was shown to induce a cytostatic effect (cell cycle arrest) rather than a cytotoxic one (cell death).[4] This differential response is attributed to the intact cell cycle checkpoints in normal cells, which respond to p53 activation with arrest, allowing for potential repair, rather than immediate apoptosis.[4]
Q4: Have any in vivo toxic side effects been observed for this compound?
A4: In vivo studies have demonstrated a favorable toxicological profile for this compound.[5][6] In Wistar rats administered five intraperitoneal doses of 50 mg/kg this compound, no significant undesirable hematological or biochemical toxicities were observed.[2][5] Furthermore, topical application of this compound on mice did not show any signs of skin toxicity.[7][8]
Q5: Is this compound considered genotoxic?
A5: this compound has not been found to be genotoxic. Studies have shown that treatment with this compound did not induce the phosphorylation of H2AX (a marker for DNA damage) or the phosphorylation of mutp53 at Ser15, which is a key site for phosphorylation in response to genotoxic stress.[5]
Troubleshooting Guide
Issue: Higher-than-expected cytotoxicity observed in my non-tumoral control cell line.
-
Possible Cause 1: Cell Line Integrity. The non-tumoral cell line may have acquired mutations or become transformed over multiple passages.
-
Solution: We recommend performing cell line authentication (e.g., Short Tandem Repeat profiling) to confirm the identity and purity of your cell line. Use low-passage number cells for your experiments whenever possible.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations. While this compound shows selectivity, very high concentrations may lead to off-target effects.
-
Solution: Ensure you are using the recommended concentration range. Perform a dose-response curve to determine the optimal concentration that maximizes the effect on tumor cells while minimizing toxicity in non-tumoral cells. The IC50 for non-tumoral HFF-1 cells is approximately 50 µM.[2]
-
-
Possible Cause 3: Experimental Conditions. The specific media, serum, or supplements used could influence the cellular response to the compound.
-
Solution: Standardize your cell culture conditions and ensure they are optimal for the specific non-tumoral cell line being used. Verify that the DMSO concentration in your final dilutions is not exceeding non-toxic levels (typically <0.5%).
-
Issue: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Possible Cause 1: Assay Type. The chosen cytotoxicity assay may not be the most suitable for the expected mechanism of cell death or the specific cell line.
-
Solution: this compound induces apoptosis and cell cycle arrest.[2] Consider using a combination of assays to get a comprehensive picture. For example, pair a metabolic activity assay (like MTT or SRB) with an assay that measures membrane integrity (like LDH release) or a specific marker of apoptosis (like Annexin V staining).[9][10]
-
-
Possible Cause 2: Reagent Quality and Handling. Degradation of this compound or other critical reagents can lead to variability.
-
Solution: Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment from a stock solution. Ensure all assay reagents are within their expiration dates and have been stored correctly.
-
-
Possible Cause 3: Cell Seeding Density. Inconsistent initial cell numbers can significantly impact the final readout of viability and cytotoxicity assays.
-
Solution: Optimize and standardize your cell seeding density to ensure cells are in the exponential growth phase during the experiment. Use a hemocytometer or an automated cell counter for accurate cell counts.
-
Quantitative Data Summary
Table 1: Comparative Growth Inhibitory Activity (IC50) of this compound in Tumoral vs. Non-Tumoral Cell Lines.
| Cell Line | Cell Type | p53 Status | IC50 (µM) | Reference |
| HFF-1 | Human Foreskin Fibroblast | Wild-Type | 50 | [2] |
| HaCaT | Human Keratinocyte | Mutant | 26.2 ± 1.1 | [11] |
| HuH-7 | Human Hepatocellular Carcinoma | Mutant (Y220C) | ~14 | [1][2] |
| HCC1419 | Human Breast Carcinoma | Mutant (Y220C) | ~14 | [1][2] |
| HCT116 | Human Colon Carcinoma | Wild-Type | 8.4 ± 1.1 | [2] |
| HCT116 p53-/- | Human Colon Carcinoma | Null | 17.7 ± 2.3 | [2] |
Key Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability
This protocol is based on the method used to determine the IC50 values for this compound.[2][11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 3.12–50 µM) and a vehicle control (DMSO) for 48 hours.
-
Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain.
-
Measurement: Read the absorbance at 510 nm on a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from cells with compromised plasma membranes, a marker of cytotoxicity.[10]
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound at various concentrations for the desired time period. Include a vehicle control, an untreated control, and a maximum LDH release control (by lysing a set of untreated cells with the provided lysis buffer 45 minutes before measurement).
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the maximum release control, after subtracting the background from the untreated control.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired duration (e.g., 72 hours).[2]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 6. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aspic.pt [aspic.pt]
- 8. Mutant p53 reactivator this compound hinders ultraviolet B radiation-induced skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 11. researchgate.net [researchgate.net]
SLMP53-2 Technical Support Center: Optimizing Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of SLMP53-2 for achieving maximal therapeutic efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule reactivator of mutant p53. It functions by binding to the mutant p53 protein, specifically enhancing its interaction with Heat Shock Protein 70 (Hsp70). This interaction helps to refold the mutant p53 into a wild-type-like conformation, thereby restoring its DNA-binding ability and transcriptional activity. The reactivated p53 can then induce downstream pathways leading to cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[1]
Q2: How long does it typically take to observe the effects of this compound treatment?
A2: The time required to observe the effects of this compound can vary depending on the specific endpoint being measured, the cell line used, and the concentration of the compound. Generally, changes in the expression of direct p53 target genes can be detected within hours, while phenotypic changes such as cell cycle arrest and apoptosis may take 24 to 72 hours to become apparent.
Q3: What is a recommended starting concentration and duration for this compound treatment?
A3: Based on published studies, a common concentration range for in vitro experiments is between 10 µM and 30 µM. For initial experiments, a treatment duration of 48 to 72 hours is often used to assess effects on cell viability, cell cycle, and apoptosis. However, it is crucial to perform a dose-response and time-course experiment for your specific cell line and experimental setup to determine the optimal conditions.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can have synergistic effects when used in combination with other chemotherapeutic agents. For example, it has been shown to sensitize hepatocellular carcinoma cells to sorafenib. When planning combination studies, it is important to determine the optimal timing and sequence of drug administration.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
-
Question: I treated my cancer cell line with this compound for 48 hours, but I don't see a significant reduction in cell viability. What could be the reason?
-
Answer:
-
Suboptimal Treatment Duration: 48 hours may not be sufficient to induce significant cell death in your specific cell line. Some cell lines may require a longer exposure to this compound to undergo apoptosis. We recommend performing a time-course experiment, extending the treatment duration to 72 or even 96 hours.
-
Incorrect Concentration: The concentration of this compound used might be too low for your cell line. It is advisable to perform a dose-response experiment to determine the IC50 value.
-
Cell Line Resistance: The cell line you are using may be resistant to p53-mediated apoptosis due to alterations in downstream signaling pathways. Confirm the expression of mutant p53 in your cell line and consider assessing the functionality of the apoptotic machinery.
-
p53 Status: Ensure that your cell line expresses a mutant form of p53 that can be reactivated by this compound. The compound's efficacy is dependent on the presence of a responsive mutant p53 protein.
-
Issue 2: I am not observing the expected changes in p53 target gene expression.
-
Question: I performed a western blot for p21 and BAX after 24 hours of this compound treatment, but I don't see any upregulation. Why?
-
Answer:
-
Kinetics of Gene Expression: The expression kinetics of different p53 target genes can vary. While some early-response genes might be upregulated within a few hours, others may require a longer induction time. For instance, in HuH-7 cells treated with 14 µM this compound, an increase in p21 protein levels is observed at 16 hours, while BAX levels increase at 48 hours.[2] We recommend performing a time-course experiment with sample collection at multiple early and late time points (e.g., 6, 12, 24, 48 hours) to capture the peak expression of your target genes.
-
Transcriptional vs. Translational Changes: Assess both mRNA and protein levels. It's possible that transcriptional changes occur earlier than detectable changes in protein levels.
-
Confirmation of p53 Reactivation: Before looking at downstream targets, it is important to confirm that this compound is indeed reactivating mutant p53 in your system. This can be done by assessing the conformational change of p53 using conformation-specific antibodies (e.g., PAb1620 for wild-type conformation) via immunoprecipitation or immunofluorescence.
-
Data Presentation
Table 1: Time-Course of this compound-Mediated Effects in HuH-7 Cells (14 µM Treatment)
| Time Point | Observed Effect | Downstream Target | Method of Detection |
| 16 hours | Increase in protein levels | p21 | Western Blot |
| 24 hours | Downregulation of protein levels | Survivin, VEGF | Western Blot |
| 36 hours | Increased wild-type conformation | Mutant p53 | Immunoprecipitation |
| 48 hours | Increase in protein levels | MDM2, GADD45, BAX, KILLER | Western Blot |
| 48 hours | G1/G0 phase cell cycle arrest | - | Flow Cytometry |
| 72 hours | Induction of apoptosis | - | Flow Cytometry |
Data summarized from Gomes S, et al. Cancers (Basel). 2019 Aug 10;11(8):1151.[2]
Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration via Time-Course Experiment
Objective: To determine the optimal treatment duration of this compound for a specific cell line and experimental endpoint (e.g., apoptosis induction).
Materials:
-
Cancer cell line expressing mutant p53
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 96-well for viability, 6-well for western blot)
-
Reagents for your chosen endpoint assay (e.g., Annexin V/PI for apoptosis, cell viability reagent, antibodies for western blot)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (for western blot)
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency by the final time point.
-
Treatment: After allowing the cells to adhere overnight, treat them with a predetermined concentration of this compound (based on literature or a prior dose-response experiment). Include a vehicle control (DMSO) at the same final concentration.
-
Time-Point Collection: At various time points post-treatment (e.g., 6, 12, 24, 48, 72, 96 hours), harvest the cells for your specific analysis.
-
For Apoptosis (Flow Cytometry):
-
Collect both adherent and floating cells.
-
Wash with cold PBS.
-
Stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze by flow cytometry.
-
-
For Protein Expression (Western Blot):
-
Wash cells with cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration.
-
Proceed with SDS-PAGE and western blotting for your target proteins.
-
-
-
Data Analysis: Plot the results of your endpoint measurement (e.g., percentage of apoptotic cells, protein expression level) against the treatment duration. The optimal duration will be the time point at which you observe the maximal desired effect before secondary effects (like widespread cell death in the control group) become confounding.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
References
Validation & Comparative
Validating the Antitumor Activity of SLMP53-2 In Vivo: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo efficacy of novel anticancer compounds is paramount. This guide provides a comprehensive comparison of the antitumor activity of SLMP53-2 with alternative therapies, supported by experimental data and detailed protocols. This compound is a novel small molecule that restores wild-type function to mutant p53, a protein frequently inactivated in human cancers.[1][2] Its mechanism of action involves enhancing the interaction between mutant p53 and the heat shock protein 70 (Hsp70), leading to the reactivation of p53's tumor-suppressive functions.[1][3][4]
Comparative In Vivo Efficacy
The in vivo antitumor activity of this compound has been evaluated in hepatocellular carcinoma (HCC) xenograft models, demonstrating significant tumor growth inhibition. This section compares the efficacy of this compound with two other agents used in cancer therapy: APR-246 (eprenetapopt), another mutant p53 reactivator, and Sorafenib, a multi-kinase inhibitor.
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | HuH-7 (HCC) Xenograft | 50 mg/kg, intraperitoneal (i.p.), five administrations | Potent antitumor activity, reduces tumor volume and weight | [1] |
| Sorafenib | PLC/PRF/5 (HCC) Xenograft | 10 mg/kg, oral | 49% | [5] |
| 30 mg/kg, oral | Complete tumor growth inhibition | [5] | ||
| Patient-Derived (HCC) Xenograft | 50 mg/kg, oral | 85% | [6] | |
| 100 mg/kg, oral | 96% | [6] | ||
| HLE (HCC) Xenograft | 25 mg/kg, gavage | 49.3% | [7] | |
| APR-246 | Eso26 (Esophageal) Xenograft | 50 mg/kg | No significant effect on tumor volume | [8] |
| HCT116 (Colorectal) Xenograft | 50 mg/kg, twice daily for 7 days | Significant attenuation in tumor growth when combined with radiotherapy | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the in vivo xenograft studies cited in this guide.
General Xenograft Model Protocol
A general protocol for establishing and monitoring subcutaneous xenograft models in mice involves the following steps:
-
Cell Culture: Cancer cell lines are cultured in their recommended medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable buffer like HBSS or PBS. Cell viability is confirmed to be high.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells. Mice are allowed to acclimate for at least one week before the procedure.
-
Tumor Cell Inoculation: A suspension of tumor cells (typically 1-2 million cells in 100-200 µL) is injected subcutaneously into the flank of the mice. Co-injection with Matrigel can enhance tumor formation.
-
Tumor Monitoring: Once tumors are palpable, their dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = 1/2(Length × Width²).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: The therapeutic agent is administered according to the specified route (e.g., intraperitoneal, oral gavage), dosage, and schedule.
-
Toxicity Monitoring: Animal body weight and clinical signs of distress are monitored regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed for final analysis.
Specific Protocols
-
This compound: In the HuH-7 xenograft model, this compound was administered intraperitoneally at a dose of 50 mg/kg for five administrations.[1]
-
Sorafenib: In various HCC xenograft models, Sorafenib was administered orally by gavage at doses ranging from 10 mg/kg to 100 mg/kg daily.[5][6][7]
-
APR-246: In the HCT116 xenograft model, APR-246 was administered at 50 mg/kg twice a day for 7 days.[9]
Mechanism of Action and Signaling Pathways
Understanding the molecular pathways affected by these compounds is critical for evaluating their therapeutic potential and identifying potential biomarkers of response.
This compound Signaling Pathway
This compound reactivates mutant p53 by enhancing its interaction with Hsp70. This restores the wild-type conformation and DNA-binding ability of p53, leading to the transcription of p53 target genes that induce cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress.[1][3][4]
Caption: this compound mechanism of action.
APR-246 (Eprenetapopt) Signaling Pathway
APR-246 is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ covalently binds to cysteine residues in mutant p53, leading to its refolding and the restoration of its tumor suppressor functions.[10][11] Additionally, APR-246 has p53-independent effects, including the depletion of glutathione (B108866) and inhibition of thioredoxin reductase, which increases reactive oxygen species (ROS) and induces ferroptosis.[12][13]
References
- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 9. APR-246 as a radiosensitization strategy for mutant p53 cancers treated with alpha-particles-based radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 13. Eprenetapopt in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p53 Reactivating Compounds: SLMP53-2 in Focus
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division. In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or dysfunctional p53 protein that can no longer effectively prevent tumor development. The reactivation of these mutant p53 proteins represents a promising therapeutic strategy. This guide provides a detailed comparison of SLMP53-2, a novel p53 reactivating compound, with other notable alternatives in the field, supported by experimental data and detailed methodologies.
Mechanism of Action: A Diverse Approach to p53 Reactivation
This compound and its counterparts employ distinct strategies to restore the tumor-suppressive functions of mutant p53.
This compound: This compound uniquely leverages the cellular chaperone machinery. It enhances the interaction between mutant p53, particularly the Y220C structural mutant, and Heat Shock Protein 70 (Hsp70).[1][2] This interaction helps to refold the mutant p53 into a wild-type-like conformation, restoring its DNA-binding ability and transcriptional activity.[1][3] This leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[1][2] this compound has also shown efficacy against other structural p53 mutants, including R175H and G245S.[1]
APR-246 (Eprenetapopt) and PRIMA-1: APR-246 is a pro-drug that is converted to its active form, methylene (B1212753) quinuclidinone (MQ).[2] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53.[2][4] This modification is believed to restore the wild-type conformation of the protein, leading to the reactivation of its transcriptional functions and subsequent apoptosis.[1][5] PRIMA-1 is the parent compound of APR-246 and functions through a similar mechanism of covalent modification of thiol groups in mutant p53.[1][6]
ZMC-1: This compound acts as a zinc metallochaperone.[7][8] Certain p53 mutations, such as R175H, impair the protein's ability to bind zinc, an essential cofactor for its proper folding and DNA-binding activity.[7][9] ZMC-1 functions as a zinc ionophore, increasing intracellular zinc levels and facilitating its binding to the mutant p53, thereby restoring its native conformation and function.[9][10]
Comparative Efficacy: A Quantitative Look
The following table summarizes the available quantitative data comparing the in vitro efficacy of this compound with other p53 reactivating compounds.
| Compound | Cell Line | p53 Mutation | IC50 (µM) | Reference |
| This compound | HuH-7 | Y220C | ~14 | [11] |
| HCC1419 | Y220C | ~14 | [11] | |
| HFF-1 (non-tumoral) | Wild-Type | >50 | [2] | |
| APR-246 | HuH-7 | Y220C | ~25 | [11] |
| HCC1419 | Y220C | ~25 | [11] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
As the data indicates, in hepatocellular carcinoma cell lines expressing the Y220C p53 mutant, this compound demonstrates a higher potency (lower IC50) than APR-246.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: this compound signaling pathway.
Caption: APR-246 mechanism of action.
Caption: ZMC-1 mechanism of action.
Caption: General experimental workflow.
Detailed Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the p53 reactivating compounds for 48 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with deionized water.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, BAX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound presents a novel and potent approach to reactivating mutant p53, with a distinct mechanism of action centered on the Hsp70 chaperone. The available data suggests its potential as a powerful anti-cancer agent, particularly in tumors harboring specific structural p53 mutations. Further comparative studies across a broader range of cancer types and p53 mutations are warranted to fully elucidate its therapeutic potential relative to other p53 reactivating compounds. This guide provides a foundational understanding for researchers and drug developers interested in this promising area of oncology.
References
- 1. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Cell Death by Mutant p53-Reactivating Compound APR-246 - ProQuest [proquest.com]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Reactivating mutant p53 using small molecules as zinc metallochaperones: awakening a sleeping giant in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc Metallochaperones Reactivate Mutant p53 Using an ON/OFF Switch Mechanism: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic metallochaperone ZMC1 rescues mutant p53 conformation by transporting zinc into cells as an ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SLMP53-2 and APR-246: Two Promising Mutant p53 Reactivators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two leading mutant p53 reactivating compounds, SLMP53-2 and APR-246. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its mutation is a hallmark of over half of all human cancers. The reactivation of mutant p53 (mutp53) has emerged as a promising therapeutic strategy. This guide focuses on two small molecules at the forefront of this research: this compound and APR-246 (also known as eprenetapopt).
Mechanism of Action: Distinct Approaches to a Common Target
Both this compound and APR-246 aim to restore the wild-type function of mutant p53, but they achieve this through different mechanisms.
This compound acts as a mutant p53 reactivator by enhancing its interaction with Heat Shock Protein 70 (Hsp70).[1][2][3][4] This interaction is thought to promote the refolding of the mutated p53 protein into a wild-type-like conformation, thereby re-establishing its DNA-binding ability and transcriptional activity.[1][2][3][4] This leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[1][2][4]
APR-246 is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ).[5] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53.[5] This binding leads to the refolding of the mutant p53 protein and the restoration of its tumor-suppressive functions.[6] APR-246 also exhibits a dual mechanism of action by targeting the cellular redox balance. It inhibits thioredoxin reductase (TrxR1) and depletes glutathione, leading to increased oxidative stress in cancer cells.[6]
Efficacy Comparison: In Vitro and In Vivo Data
The following tables summarize the available quantitative data on the efficacy of this compound and APR-246.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| This compound | HuH-7 | Hepatocellular Carcinoma | Y220C | ~14 | [7] |
| HCC1419 | Breast Cancer | Y220C | ~14 | [7] | |
| HCT116 | Colon Cancer | Wild-type | 8.4 ± 1.1 | [7] | |
| HCT116 p53-/- | Colon Cancer | Null | 17.7 ± 2.3 | [7] | |
| NCI-H1299 | Lung Cancer | Null + R175H | ~15 | [7] | |
| NCI-H1299 | Lung Cancer | Null + Y220C | ~10 | [7] | |
| NCI-H1299 | Lung Cancer | Null + G245S | ~15 | [7] | |
| APR-246 | JHUEM2 | Endometrial Cancer | Wild-type | 2.5 | [8] |
| Hec108 | Endometrial Cancer | P151H | 4.3 | [8] | |
| Hec1B | Endometrial Cancer | R248Q | 4.5 | [8] | |
| NTC | Endometrial Cancer | Wild-type | 1.7 | [8] | |
| TP53-KO | Endometrial Cancer | Null | 7.5 | [8] | |
| Y220C variant | Endometrial Cancer | Y220C | 11.9 | [8] | |
| R248W variant | Endometrial Cancer | R248W | 9.1 | [8] | |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift | 10.5 | [9] | |
| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift | 9.9 | [9] | |
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift | 7.9 | [9] | |
| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift | 11.7 | [9] | |
| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift | 14.3 | [9] |
Table 2: In Vivo Efficacy
| Compound | Model | Cancer Type | Treatment | Outcome | Reference |
| This compound | HuH-7 Xenograft (Mice) | Hepatocellular Carcinoma | 50 mg/kg, i.p. | Significant reduction in tumor volume and weight | [1] |
| APR-246 | AML-PS Xenograft (Mice) | Acute Myeloid Leukemia | Not specified | Statistically significant antitumor effect, increased survival time | [10] |
| APR-246 | EAC Xenograft (Mice) | Esophageal Adenocarcinoma | Not specified | Significant antitumor activity, improved chemosensitivity | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and APR-246 are provided below.
Sulforhodamine B (SRB) Assay for Cell Viability
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.[12]
-
Wash the plates four times with slow-running tap water and allow them to air-dry.[13]
-
Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12][13]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]
-
Allow the plates to air-dry completely.
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]
-
Measure the absorbance at 510 nm using a microplate reader.[13]
Apoptosis Assay using Annexin V and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Induce apoptosis in cells using the desired method.
-
Harvest 1-5 x 10^5 cells by centrifugation.[14]
-
Wash the cells once with cold 1X PBS.[14]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.[16]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[16]
-
Incubate on ice for at least 30 minutes.[16]
-
Centrifuge the fixed cells and wash twice with PBS.[16]
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[16]
-
Add propidium iodide (PI) staining solution.[16]
-
Incubate at room temperature for 5-10 minutes.[16]
-
Analyze the samples by flow cytometry, measuring the fluorescence of PI in a linear scale.[16]
Conclusion
Both this compound and APR-246 demonstrate significant potential as therapeutic agents for cancers harboring p53 mutations. This compound's mechanism of action through Hsp70 interaction presents a novel approach to mutant p53 reactivation. APR-246, with its dual mechanism of targeting both mutant p53 and the cellular redox system, has shown promising results in preclinical and clinical studies. The choice between these compounds for further research and development may depend on the specific cancer type, the nature of the p53 mutation, and the potential for synergistic combinations with other therapies. This guide provides a foundational comparison to aid researchers in their evaluation of these important anti-cancer agents.
References
- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Comparative Guide: Synergistic Effects of p53-Activating Compounds with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synergistic effects observed when combining p53-activating compounds with conventional chemotherapy drugs. The data and protocols presented are synthesized from publicly available research on representative p53-activating molecules, serving as a template for evaluating novel compounds like the conceptual SLMP53-2.
Introduction: The Role of p53 in Cancer Therapy
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress, such as DNA damage caused by chemotherapy. Many cancers harbor mutations in the TP53 gene, rendering this protective mechanism inactive and contributing to chemoresistance. A promising therapeutic strategy involves small molecules that can reactivate mutant p53 or enhance the activity of wild-type p53, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
This guide focuses on the synergistic potential of combining such p53-activating compounds with standard chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922).
Synergistic Effects on Cancer Cell Viability
The synergistic effect of combining a p53-activating compound with chemotherapy is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Table 1: Synergistic Cytotoxicity of p53-Activating Compounds with Chemotherapy Drugs in Various Cancer Cell Lines
| p53-Activating Compound | Chemotherapy Drug | Cancer Cell Line | Combination Index (CI) | Reference |
| APR-246 (Eprenetapopt) | 5-Fluorouracil | TE1 (Esophageal Squamous Cell Carcinoma) | 0.58 | [1] |
| APR-246 (Eprenetapopt) | Cisplatin | SCLC cell lines | <0.8 | [2] |
| Nutlin-3 (MDM2 Inhibitor) | Cisplatin | HNSCC cell lines | <1.0 | [3] |
| Nutlin-3 (MDM2 Inhibitor) | Doxorubicin | U87MG (Glioblastoma) | Synergistic | [4] |
| Dual MDM2/MDMX Inhibitor | Doxorubicin | Triple-Negative Breast Cancer cell lines | Synergistic | [5] |
| β-escin | 5-Fluorouracil | MCF7 (Breast Cancer) | 0.5 | [6] |
Molecular Mechanisms of Synergy
The combination of p53-activating compounds and chemotherapy drugs often leads to enhanced apoptosis through convergent signaling pathways. Chemotherapy induces DNA damage, which is a primary trigger for p53 activation. p53-activating compounds, in turn, can restore or enhance the function of p53, leading to a more robust apoptotic response.
Caption: Synergistic activation of apoptosis by chemotherapy and a p53-activating compound.
Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the individual drugs and their combination.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the p53-activating compound, the chemotherapy drug, and a combination of both for 24 to 72 hours.[7][8]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7][9]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI).
Caption: Workflow for the MTT cell viability assay.
4.2. Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in protein expression related to apoptosis.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[10]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] The intensity of the bands corresponding to cleaved caspases and PARP can be analyzed to quantify apoptosis.
References
- 1. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dual-target MDM2/MDMX inhibitor increases the sensitization of doxorubicin and inhibits migration and invasion abilities of triple-negative breast cancer cells through activation of TAB1/TAK1/p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of p53 Gene Expression and Synergistic Antiproliferative Effects of 5-Fluorouracil and β-escin on MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic Anticancer Effects of Metformin and Doxorubicin in Ovarian Cancer Cells Through Dual Apoptotic Pathway Activation and Oxidative Stress Enhancement | MDPI [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unraveling the Mechanism of SLMP53-2: A Comparative Guide to Mutant p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for SLMP53-2, a promising mutant p53 (mutp53) reactivator. By objectively comparing its performance with other p53-targeting agents and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction to p53 Reactivation Strategies
The tumor suppressor protein p53 is a critical regulator of cell growth and division. In over half of human cancers, the TP53 gene is mutated, leading to a non-functional or oncogenic protein and driving tumor progression.[1] A key therapeutic strategy is the reactivation of mutant p53, aiming to restore its tumor-suppressive functions. Small molecules have been developed to achieve this through various mechanisms.[1] This guide focuses on this compound and compares it with other notable p53 activators.
Mechanism of Action: this compound and Alternatives
This compound is a novel small molecule that reactivates mutant p53. Its primary mechanism involves restoring the wild-type conformation and DNA-binding ability of specific p53 mutants, such as Y220C. This is achieved by enhancing the interaction between the mutant p53 protein and Heat Shock Protein 70 (Hsp70), which facilitates the refolding of the mutant protein into a functional state. The restored p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.
For a clear comparison, the mechanisms of this compound and other p53 activators are summarized below:
| Compound | Class | Mechanism of Action |
| This compound | Mutant p53 Reactivator | Enhances the interaction between mutant p53 (e.g., Y220C) and Hsp70, restoring its wild-type conformation and transcriptional activity. |
| APR-246 (Eprenetapopt) | Mutant p53 Reactivator | A prodrug that converts to methylene (B1212753) quinuclidinone (MQ), which covalently modifies cysteine residues in mutant p53, leading to its refolding and functional restoration. It also induces oxidative stress.[2] |
| COTI-2 | Mutant p53 Activator | A third-generation thiosemicarbazone that is proposed to restore the function of mutant p53. It may also act as a zinc metallochaperone and inhibit the PI3K/AKT/mTOR pathway.[3][4] |
| Nutlin-3 | MDM2 Inhibitor | A small molecule that inhibits the interaction between p53 and its negative regulator, MDM2. This prevents the degradation of wild-type p53, leading to its accumulation and activation.[5][6] |
Quantitative Performance Comparison
The following tables present a summary of the in vitro efficacy of this compound in comparison to other p53 activators across various cancer cell lines. The data is primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: In Vitro Efficacy of this compound in Mutant p53 Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| HuH-7 | Hepatocellular Carcinoma | Y220C | ~14 |
| HCC1419 | Breast Cancer | Y220C | ~15 |
| HCT116 p53-/- | Colon Cancer | Null | 17.7 ± 2.3 |
| HCT116 p53+/+ | Colon Cancer | Wild-Type | 8.4 ± 1.1 |
Data extracted from Gomes S, et al. Cancers (Basel). 2019 Aug 10;11(8):1151.[2]
Table 2: Comparative In Vitro Efficacy of p53 Activators
| Compound | Cell Line | Cancer Type | p53 Status | IC50/EC50 |
| APR-246 | TOV-112D | Ovarian Cancer | R175H | ~10 µM |
| COTI-2 | OVCAR-3 | Ovarian Cancer | R248Q | ~50 nM |
| Nutlin-3 | SJSA-1 | Osteosarcoma | Wild-Type | ~0.2 µM |
Note: The IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes.
Experimental Protocols for Mechanism of Action Studies
To facilitate the replication and cross-validation of the findings related to this compound's mechanism of action, detailed protocols for key experiments are provided below.
Cell Viability Assessment (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Analysis of Protein-Protein Interaction (Co-Immunoprecipitation)
This method is used to verify the interaction between mutant p53 and Hsp70 upon treatment with this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Hsp70 (or p53) overnight at 4°C. Then, add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against p53 (or Hsp70) to detect the co-immunoprecipitated protein.
Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store them at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Mechanism of action of this compound in mutant p53 cancer cells.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Workflow for Apoptosis Analysis using Flow Cytometry.
Conclusion
This compound represents a promising therapeutic agent that reactivates mutant p53 through a distinct mechanism involving the enhancement of the mutp53-Hsp70 interaction. The experimental data and protocols provided in this guide offer a solid foundation for further investigation and cross-validation of its mechanism of action. Comparative analysis with other p53 activators highlights the diverse strategies being employed to target this critical tumor suppressor pathway. Further research will be crucial to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 3. Facebook [cancer.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SLMP53-2 in Diverse Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mutant p53 reactivator, SLMP53-2, with other therapeutic alternatives, supported by experimental data. The information is presented to facilitate an informed assessment of this compound's potential in oncology research and development.
This compound is a tryptophanol-derived oxazoloisoindolinone that has emerged as a promising agent for reactivating mutant p53, a protein frequently implicated in cancer development and progression.[1][2][3][4][5] This guide synthesizes available data on its performance in various cancer models, offering a comparative perspective against other p53-targeting therapies.
Performance of this compound in Preclinical Cancer Models
This compound has demonstrated significant antitumor activity in both in vitro and in vivo models of hepatocellular carcinoma (HCC) and melanoma.[1][5][6][7] Its primary mechanism of action involves the restoration of wild-type-like conformation and function to mutant p53, particularly the Y220C mutant, through an enhanced interaction with heat shock protein 70 (Hsp70).[1][2][5][7][8][9] This reactivation of p53 leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[1][2][5][8][9]
Key Findings Across Cancer Models:
-
Hepatocellular Carcinoma (HCC): In HCC cells expressing mutant p53-Y220C, this compound effectively inhibits cell growth, induces apoptosis, and promotes cell cycle arrest at the G0/G1 phase.[1][8][10][11] Notably, it has shown superior potency compared to APR-246 (eprenetapopt), another mutant p53 reactivator currently in clinical trials, in these specific cell lines.[12] Furthermore, this compound exhibits a synergistic effect with sorafenib, an approved therapy for advanced HCC.[1][2][5][7] In vivo studies using HCC xenograft mouse models have confirmed the antitumor activity of this compound, demonstrating a reduction in tumor volume and weight with no significant toxic side effects.[1][5][7][9]
-
Melanoma: In melanoma models, this compound has been shown to inhibit the growth of human melanoma cells in a p53-dependent manner.[6] Its mechanism in this context involves the stabilization of p53 by disrupting the p53-MDM2 interaction, thereby enhancing p53's transcriptional activity.[6] This leads to the induction of cell cycle arrest and apoptosis.[6] this compound also displays anti-invasive and anti-migratory properties in melanoma cells.[6]
-
Other Cancer Types: The anti-proliferative effect of this compound has been observed in p53-null tumor cells ectopically expressing various prevalent mutant p53 forms, including R175H, Y220C, and G245S, suggesting a broad potential for reactivating different structural p53 mutants.[1]
Comparative Data of this compound and Other p53 Reactivators
The following tables summarize the available quantitative data for this compound and provide a comparison with other notable p53 reactivating compounds, APR-246 (eprenetapopt) and COTI-2.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 of this compound (µM) | Reference |
| HuH-7 | Hepatocellular Carcinoma | Y220C | ~14 | [1][12] |
| HCC1419 | Hepatocellular Carcinoma | Y220C | ~14 | [1][12] |
| HCT116 | Colon Cancer | Wild-type | 8.4 ± 1.1 | [1] |
| HCT116 p53-/- | Colon Cancer | Null | 17.7 ± 2.3 | [1] |
| HFF-1 | Non-tumoral Fibroblasts | Wild-type | 50 | [1][9] |
Table 2: Comparative In Vitro Efficacy of p53 Reactivators in HCC (p53-Y220C)
| Compound | HuH-7 IC50 (µM) | HCC1419 IC50 (µM) | Reference |
| This compound | ~14 | ~14 | [12] |
| APR-246 | >50 | >50 | [12] |
Note: This data is from a single study and further direct comparative studies are needed for a comprehensive evaluation.
Table 3: Overview of Key p53 Reactivating Compounds
| Compound | Mechanism of Action | Key Cancer Models Studied | Clinical Trial Status (as of late 2025) |
| This compound | Enhances mutant p53 interaction with Hsp70 to restore wild-type conformation.[1][8][9] | Hepatocellular Carcinoma, Melanoma.[1][6] | Preclinical |
| APR-246 (eprenetapopt) | Covalently modifies cysteine residues in mutant p53, leading to refolding and restoration of function.[13] | Hematological malignancies, Head and Neck Squamous Cell Carcinoma.[13] | Phase 2/3 Clinical Trials.[3] |
| COTI-2 | Binds to mutant p53 to restore wild-type conformation. | Gynecological cancers, Triple-Negative Breast Cancer. | Phase 1 Clinical Trials. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cell density and assess the growth-inhibitory effects of compounds.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 hours).
-
Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[1]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]
-
Washing: Remove unbound dye by washing with 1% acetic acid.[1]
-
Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.[8]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content, and thus, to the cell number.[2][9]
Western Blot Analysis for p53 and Target Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, p21, MDM2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities can be quantified using densitometry software.
Mouse Xenograft Tumor Model
This in vivo model is used to evaluate the antitumor efficacy of a compound.
-
Cell Preparation: Harvest cancer cells (e.g., HuH-7) and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of approximately 3 x 10^6 cells per injection.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[4]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-60 mm³).
-
Compound Administration: Administer the test compound (e.g., this compound, 50 mg/kg) via a suitable route (e.g., intraperitoneal injection) according to the planned dosing schedule.[9]
-
Tumor Measurement: Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: Volume = (width)² x length/2.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the experiment to assess for any toxic side effects.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the analysis of this compound.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound represents a promising preclinical candidate for the reactivation of mutant p53 in various cancer types, particularly hepatocellular carcinoma and melanoma. Its distinct mechanism of action, involving Hsp70, and its favorable in vitro and in vivo activity warrant further investigation. While direct, extensive comparative studies with a broad range of other p53 reactivators are still needed, the existing data suggests that this compound has the potential to be a valuable tool in the armamentarium against p53-mutated cancers. This guide provides a foundational understanding for researchers to design further studies and evaluate the therapeutic potential of this novel compound.
References
- 1. Small Molecules Targeting Mutant P53: A Promising Approach For Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting mutant p53 for cancer therapy: direct and indirect strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
- 7. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Targeting of P53: A Comparative Analysis of APR-246 and COTI-2 in Human Tumor Primary Culture 3-D Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of SLMP53-2's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel mutant p53 reactivator, SLMP53-2, with other relevant cancer therapeutics, namely APR-246 (another mutant p53 reactivator) and Sorafenib (a multi-kinase inhibitor). The information presented is supported by experimental data to aid in the independent verification of this compound's therapeutic potential.
Executive Summary
This compound is a promising small molecule that reactivates mutant p53, a protein frequently inactivated in human cancers.[1][2][3] Its mechanism of action involves enhancing the interaction between mutant p53 and Heat Shock Protein 70 (Hsp70), which restores the wild-type conformation and tumor-suppressing functions of p53.[1][3] This reactivation leads to cell cycle arrest, apoptosis, and endoplasmic reticulum stress in cancer cells.[1][4] Preclinical studies have demonstrated its potential efficacy in hepatocellular carcinoma and melanoma, as well as its role as a preventative agent against ultraviolet radiation-induced skin cancer.[2][5] This guide offers a comparative analysis of this compound against APR-246 and Sorafenib, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Comparative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, APR-246, and Sorafenib in various cancer cell lines, providing a quantitative comparison of their cytotoxic activity.
| Cell Line | Cancer Type | This compound IC50 (µM) | APR-246 IC50 (µM) | Sorafenib IC50 (µM) | Reference(s) |
| HuH-7 | Hepatocellular Carcinoma | ~14-28 | >50 | ~6 | [1] |
| HCC1419 | Breast Carcinoma | Similar to HuH-7 | >50 | Not Available | [1] |
| HCT116 (p53+/+) | Colon Carcinoma | 8.4 ± 1.1 | Not Available | Not Available | [3] |
| HCT116 (p53-/-) | Colon Carcinoma | 17.7 ± 2.3 | Not Available | Not Available | [3] |
| A375 | Melanoma | ~12 | Not Available | 5.25 ± 0.74 | [6][7] |
| SK-MEL-5 | Melanoma | Not Available | Not Available | 9.22 ± 0.81 | [7] |
| HepG2 | Hepatocellular Carcinoma | Not Available | Not Available | <5 | [8] |
| Hep3B | Hepatocellular Carcinoma | Not Available | Not Available | <5 | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method. The data presented here is for comparative purposes.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's primary mechanism involves the reactivation of mutant p53 through its interaction with Hsp70. This restores the tumor suppressor functions of p53, leading to downstream effects such as cell cycle arrest and apoptosis.
Caption: this compound mediated reactivation of mutant p53.
APR-246 Signaling Pathway
APR-246 is a prodrug that is converted to methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues in mutant p53, leading to its refolding and the restoration of its wild-type functions.
Caption: APR-246 mechanism of mutant p53 reactivation.
Sorafenib Signaling Pathway
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and VEGFR.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of SLMP53-2 for Mutant p53: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division. Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to a loss of tumor-suppressive function and, in some cases, a gain of oncogenic functions. The reactivation of mutant p53 (mutp53) has emerged as a promising therapeutic strategy. This guide provides a detailed assessment of SLMP53-2, a small molecule reactivator of mutant p53, comparing its performance with other alternatives and presenting supporting experimental data.
This compound: Mechanism of Action
This compound is a tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of specific p53 mutants.[1][2][3][4][5] Its primary mechanism of action involves the restoration of a wild-type-like conformation to mutant p53 proteins, particularly the Y220C mutant.[3][6][7][8] This is achieved by enhancing the interaction between the mutant p53 protein and Heat Shock Protein 70 (Hsp70).[1][2][3][4][5][8][9] The stabilized, refolded mutant p53 regains its ability to bind to DNA and transactivate target genes, leading to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[1][3][4][5][6][9]
dot
Caption: this compound mediated reactivation of mutant p53.
Comparative Efficacy: this compound vs. Other Mutant p53 Reactivators
The efficacy of this compound has been evaluated in various cancer cell lines and compared to other mutant p53 reactivators, such as APR-246 (PRIMA-1MET). The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | HuH-7 | p53-Y220C | ~14 | [6] |
| HCC1419 | p53-Y220C | ~14 | [6] | |
| HFF-1 | non-tumoral | 50 | [6] | |
| HCT116 | p53-wt | 8.4 ± 1.1 | [1] | |
| HCT116 | p53-null | 17.7 ± 2.3 | [1] | |
| H1299 | p53-null + empty vector | ~40 | [1][8] | |
| H1299 | p53-null + mutp53-R175H | ~20 | [1][8] | |
| H1299 | p53-null + mutp53-Y220C | ~15 | [1][8] | |
| H1299 | p53-null + mutp53-G245S | ~25 | [1][8] | |
| APR-246 | HuH-7 | p53-Y220C | >50 | [8] |
| HCC1419 | p53-Y220C | >50 | [8] | |
| JHUEM2 | p53-wt | 2.5 | [10] | |
| Hec108 | p53-P151H | 4.3 | [10] | |
| Hec1B | p53-R248Q | 4.5 | [10] | |
| HN31 | p53-mutant | 2.43 | [11] | |
| KYSE410 | p53-missense | ~10 | [12] | |
| TE1 | p53-frameshift | 10.5 | [12] |
Note: IC50 values can vary between studies due to different experimental conditions.
The data indicates that this compound demonstrates a mutant p53-dependent inhibitory effect. In p53-null H1299 cells ectopically expressing different p53 mutants, this compound showed lower IC50 values compared to cells with an empty vector, suggesting specificity towards cells with mutant p53.[1][8] Notably, in hepatocellular carcinoma cell lines with the Y220C mutation, this compound was significantly more potent than APR-246.[8]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Viability
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
dot
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48-72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader. The absorbance is proportional to the number of living cells.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is used to demonstrate the physical interaction between proteins, in this case, mutant p53 and Hsp70, upon treatment with this compound.
Detailed Steps:
-
Cell Lysis: Treat cells with this compound, then harvest and lyse them in a buffer that preserves protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody specific to the target protein (e.g., anti-p53) to the pre-cleared lysate and incubate to form an antibody-antigen complex.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-Hsp70).
dot
Caption: General workflow for Co-Immunoprecipitation.
Western Blotting for Protein Expression
Western blotting is used to detect the levels of specific proteins, such as p53 and its downstream targets (p21, BAX), in cell lysates.
Detailed Steps:
-
Sample Preparation: Prepare protein lysates from cells treated with the compound of interest.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.
Conclusion
This compound is a promising mutant p53 reactivating compound with demonstrated specificity and efficacy, particularly against the p53-Y220C mutation. Its mechanism of action, involving the enhancement of the mutant p53-Hsp70 interaction, leads to the restoration of wild-type p53 functions and subsequent cancer cell death. Comparative data suggests that this compound can be more potent than other reactivators like APR-246 in specific contexts. The experimental protocols outlined provide a framework for the continued investigation and validation of this compound and other novel mutant p53-targeting therapies. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in a broader range of cancers harboring p53 mutations.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. openworks.mdanderson.org [openworks.mdanderson.org]
- 12. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
SLMP53-2: A Comparative Analysis Against Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of SLMP53-2, a novel mutant p53 reactivator, against other cancer therapeutic alternatives. The information is supported by experimental data from preclinical studies, offering insights into its potential as a next-generation oncology treatment.
Executive Summary
This compound is a small molecule that has demonstrated significant anti-tumor activity by restoring the wild-type function of mutant p53, a protein commonly inactivated in human cancers.[1][2][3] Its mechanism of action involves enhancing the interaction between mutant p53 and the heat shock protein 70 (Hsp70), leading to the reactivation of p53's tumor-suppressive functions.[1][2][3] This reactivation triggers cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[1][2][3] Preclinical data, primarily in hepatocellular carcinoma (HCC) and melanoma models, indicate that this compound exhibits potent single-agent efficacy and synergistic effects when combined with standard-of-care therapies.
Performance Against Standard Cancer Therapies
Direct head-to-head comparative studies of this compound against a wide range of standard cancer therapies are limited as the compound is in the preclinical stage of development. However, existing studies provide valuable data on its performance in combination with or in comparison to established treatments.
Synergistic Effects with Standard Therapies
Hepatocellular Carcinoma (HCC):
In HCC models, this compound has been shown to act synergistically with sorafenib (B1663141), a multi-kinase inhibitor and a standard first-line treatment for advanced HCC. The combination of a low dose of this compound (1.5 µM) with sorafenib resulted in a significantly greater growth inhibitory effect in HuH-7 cells (human HCC cell line) than sorafenib alone.[1][2]
Melanoma:
Studies in melanoma cell lines have demonstrated that this compound works synergistically with:
-
Vemurafenib: A BRAF inhibitor used in BRAF-mutant melanoma.
-
Dacarbazine: A conventional chemotherapy agent.
-
Cisplatin: A platinum-based chemotherapy.
Furthermore, this compound was able to resensitize vemurafenib-resistant melanoma cells to the drug.[4]
Comparison with other p53 Reactivators
This compound has been compared to APR-246 (eprenetapopt) , another mutant p53 reactivator that has been in clinical trials. In mutp53-Y220C-expressing HCC cell lines (HuH-7 and HCC1419), this compound demonstrated a higher potency in inhibiting cell growth compared to APR-246.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Growth Inhibitory Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Comparator IC50 (µM) | Reference |
| HuH-7 | Hepatocellular Carcinoma | mutp53-Y220C | ~14 | APR-246: >50 | [1] |
| HCC1419 | Hepatocellular Carcinoma | mutp53-Y220C | ~14 | APR-246: >50 | [1] |
| HFF-1 | Non-tumoral Fibroblasts | wtp53 | 50 | - | [1] |
| HCT116 | Colon Carcinoma | wtp53 | 8.4 ± 1.1 | - | |
| HCT116 p53-/- | Colon Carcinoma | p53-null | 17.7 ± 2.3 | - | [2] |
| A375 | Melanoma | wtp53 | ~12 | - |
Table 2: In Vivo Anti-Tumor Activity of this compound in a Xenograft Mouse Model
| Cancer Model | Treatment | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| HuH-7 Xenograft (HCC) | This compound | 50 mg/kg (i.p.) | Significant reduction | Significant reduction | [1][5] |
| Melanoma Xenograft | This compound | - | Significant reduction | - | [4] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in reactivating mutant p53.
Caption: this compound reactivates mutant p53 by enhancing its interaction with Hsp70.
General Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
Caption: A typical workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Viability
This protocol is adapted from the methods described in the key this compound publication.[1]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound, comparator drugs, or vehicle control (DMSO) for 48-72 hours.
-
Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then add 10 mM Tris base solution (pH 10.5) to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using appropriate software.
Western Blot Analysis of p53 Signaling Proteins
This protocol is a generalized procedure based on standard techniques used in the cited studies.[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, BAX, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the in vivo anti-tumor activity of this compound.[1][5]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HuH-7) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle control according to the study schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth, tumor weight, and other endpoints between the treatment and control groups.
Conclusion
This compound is a promising preclinical candidate for cancer therapy, particularly for tumors harboring p53 mutations. Its ability to reactivate mutant p53, leading to cancer cell death, and its synergistic effects with standard therapies like sorafenib and various chemotherapies, highlight its potential to address unmet needs in oncology. Further research, including clinical trials, is necessary to fully elucidate its therapeutic efficacy and safety profile in humans. The data presented in this guide provides a solid foundation for researchers and drug development professionals to understand the current landscape of this compound's performance and its potential role in future cancer treatment paradigms.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for the Novel Research Compound SLMP53-2
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of SLMP53-2, a mutant p53 reactivator. The following procedures are based on established safety protocols for novel research chemicals and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to review the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS for this novel compound is not publicly available, a generic version can be obtained from the supplier, MedchemExpress.[1] In the absence of detailed hazard information, this compound should be treated as a potentially hazardous substance.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves are required.
-
Body Protection: A lab coat must be worn.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Avoid direct contact with skin and eyes.[3]
-
An emergency safety shower and eyewash station should be readily accessible.[3]
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound and associated waste must be managed through your institution's hazardous waste program.[2][4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4][5]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Unused or excess this compound powder.
-
Stock solutions and dilutions of this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate this compound waste from other chemical waste streams to prevent unknown reactions.[6]
Step 2: Waste Containment
-
Solid Waste: Collect dry, solid waste (e.g., contaminated paper towels, gloves) in a designated, leak-proof plastic bag or container clearly labeled for this compound solid waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and sealable container (e.g., a high-density polyethylene (B3416737) carboy).[6] The container must be in good condition with a secure cap.[6]
-
Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container that is also labeled as chemical waste.
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.
-
Indicate the date when waste was first added to the container.
Step 4: Storage
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be at or near the point of waste generation.[6]
-
Ensure that waste containers are kept closed except when adding waste.[6]
Step 5: Disposal
-
Once a waste container is full or has been in storage for the maximum time allowed by your institution, contact your EHS department to arrange for a waste pickup.[3]
-
Provide all necessary documentation to the EHS personnel.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Growth Inhibitory Activity of this compound [1]
| Cell Line | p53 Status | IC₅₀ (µM) after 48h |
| HuH-7 | Mutant (Y220C) | Similar to HCC1419 |
| HCC1419 | Mutant (Y220C) | Similar to HuH-7 |
| HFF-1 | Non-tumoral | 50 |
Table 2: In Vivo Antitumor Activity of this compound in a Xenograft Model [1]
| Parameter | Details |
| Animal Model | Nude mice with HuH-7 xenografts |
| Dosage | 50 mg/kg |
| Administration | Intraperitoneal (i.p.) |
| Dosing Schedule | Five administrations |
| Outcome | Reduction in tumor volume and weight |
| Toxicity | No apparent toxic side effects observed |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on published research.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cells (e.g., HuH-7, HCC1419, HFF-1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 3.12-50 µM) for 48 hours.[1] Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HuH-7) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or a vehicle control according to a predetermined schedule (e.g., five administrations).[1]
-
Monitoring: Monitor tumor volume and mouse body weight regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in reactivating mutant p53.
Experimental Workflow for this compound Disposal
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for SLMP53-2
Disclaimer: No specific Safety Data Sheet (SDS) or handling information could be found for a substance designated "SLMP53-2." The following guidance is based on general best practices for handling potentially hazardous research chemicals. Researchers must consult the specific SDS for any compound before handling and adapt these recommendations as necessary based on a thorough risk assessment.
This guide provides a framework for establishing safe laboratory practices, including the selection of appropriate personal protective equipment (PPE), and outlines a general procedure for the disposal of chemical waste.
Personal Protective Equipment (PPE) for this compound
The selection of PPE is critical to minimize exposure and ensure personal safety. The required level of protection depends on the specific handling procedures and the inherent hazards of the compound. The following table summarizes recommended PPE for various laboratory operations involving this compound, categorized by potential exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE) by Task
| Task / Operation | Potential Exposure | Required PPE | Recommended PPE (in addition to required) |
| Low-Volume Handling (e.g., preparing dilutions in a fume hood) | Low | - Standard laboratory coat- Nitrile gloves- ANSI-rated safety glasses | - Chemical splash goggles |
| High-Volume Handling / Agitation (e.g., large-scale synthesis, sonication) | Medium to High | - Chemical-resistant lab coat or apron- Double-gloving (e.g., nitrile)- Chemical splash goggles | - Face shield- Respiratory protection (consult SDS) |
| Work with Powdered Form (e.g., weighing, reconstituting) | High (Inhalation Risk) | - All PPE for high-volume handling- Appropriate respiratory protection (e.g., N95 respirator or as specified in SDS) | - Disposable sleeve covers |
| Emergency Spill Response | High | - Chemical-resistant suit- Heavy-duty chemical-resistant gloves- Full-face respirator with appropriate cartridges | - Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas |
Operational Workflow for Handling this compound
A systematic approach is essential for safely incorporating a new chemical into experimental protocols. The following workflow diagram outlines the key steps from initial receipt to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
